molecular formula C8H18Cl2N2 B2606542 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride CAS No. 1909288-73-8

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride

Cat. No.: B2606542
CAS No.: 1909288-73-8
M. Wt: 213.15
InChI Key: HDTDYYDVVAQCNK-QFHMQQKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. The core structure of this compound, 3-(pyrrolidin-1-yl)cyclobutan-1-amine, is characterized by a cyclobutane ring bearing both an amine and a pyrrolidine substituent, a motif that is frequently explored in the development of novel bioactive molecules . This specific scaffold is recognized for its potential in drug discovery, as evidenced by its appearance in patented compounds, such as benzothiazole cyclobutyl amine derivatives, which are investigated for their therapeutic potential . Compounds featuring the pyrrolidinyl cyclobutylamine structure have demonstrated significant research value in preclinical studies. For instance, research on molecules with this pharmacophore has revealed multi-target mechanisms, including the modulation of ion channels (such as Na+, K+, and Ca2+ channels) and interactions with specific receptors, indicating a potential for applications in cardiovascular and neuropharmacology research . The dihydrochloride salt form of this compound improves its solubility and stability, making it more suitable for experimental procedures in various biological assays. With a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol for the free base, this amine is provided with a high purity of 95% . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-pyrrolidin-1-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-5-8(6-7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTDYYDVVAQCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Characterization & Analytical Protocol: 3-(Pyrrolidin-1-yl)cyclobutanamine Dihydrochloride

[1][2][3]

Executive Summary & Compound Significance
  • Compound: this compound[1][2][3]

  • Core Scaffold: 1,3-Disubstituted Cyclobutane[1][2][3][4]

  • Key Feature: Rigid sp³-rich linker providing defined exit vectors for substituents.[1][2][3]

  • Critical Quality Attribute (CQA): Stereochemistry (cis vs. trans) . The biological activity of cyclobutane-containing drugs is strictly governed by the spatial arrangement of the 1,3-substituents.[1][2][3]

This guide moves beyond basic identification, focusing on the definitive assignment of stereochemistry and the quantification of the dihydrochloride salt form , which are the most common failure modes in the characterization of this scaffold.

Analytical Triage Strategy

The following workflow dictates the logical sequence of experiments to validate identity, stereochemistry, and purity.

AnalyticalWorkflowStartSample ReceiptPurity1. Purity Assessment(LC-MS/ELSD)Start->PurityIdentity2. Structural Identity(1D 1H/13C NMR)Purity->Identity>95% PurityStereo3. Stereochemistry(NOESY/ROESY)Identity->StereoConfirm ConnectivitySalt4. Counter-ion Analysis(IC / Titration)Stereo->SaltConfirm IsomerReleaseRelease / CoASalt->Release

Figure 1: Analytical Triage Workflow. Prioritizing purity ensures that stereochemical assignment is not compromised by minor isomer impurities.[1][2][3]

Stereochemical Assignment: The Cis vs. Trans Challenge

The most technically demanding aspect of analyzing 1,3-disubstituted cyclobutanes is distinguishing the cis (Z) and trans (E) isomers.[1][3][4] Unlike cyclohexanes, cyclobutanes adopt a "puckered" or "butterfly" conformation to relieve torsional strain.[2][3][4][5]

3.1 The "Diaxial Proton" Diagnostic (NOESY)

In 1,3-disubstituted cyclobutanes, the thermodynamically stable conformation places bulky substituents in pseudo-equatorial positions.[1][3][4]

  • Cis-Isomer (Diequatorial Substituents):

    • To place both the pyrrolidine and amine groups pseudo-equatorial, the ring puckers such that the methine protons (H1 and H3) become pseudo-axial .[1][3][4]

    • Result: H1 and H3 point towards each other across the ring.

    • Diagnostic Signal: A strong NOE correlation is observed between H1 and H3.[1][2][3]

  • Trans-Isomer (Axial/Equatorial):

    • One substituent is pseudo-equatorial, the other pseudo-axial.[2][3][4] Consequently, one methine proton is pseudo-axial and the other is pseudo-equatorial.[2][3][4]

    • Result: H1 and H3 point in different directions.

    • Diagnostic Signal: Weak or NO NOE correlation between H1 and H3.

Stereochemistrycluster_cisCis-Isomer (Thermodynamic)cluster_transTrans-IsomerCisNodeSubstituents: Pseudo-EquatorialProtons (H1/H3): Pseudo-AxialNOE: STRONG (H1 <-> H3)TransNodeSubstituents: 1 Axial / 1 EquatorialProtons (H1/H3): 1 Axial / 1 EqNOE: WEAK / ABSENT

Figure 2: NOE Diagnostic Logic. The spatial proximity of methine protons in the cis-isomer allows for definitive assignment.[2]

3.2 1H NMR Chemical Shift Trends

While NOESY is definitive, 1D NMR often provides preliminary evidence:

  • Cis-Isomer: The H1/H3 methine protons typically appear more upfield (shielded) due to the anisotropy of the ring current in the diequatorial conformation.[2][3]

  • Trans-Isomer: The H1/H3 protons are often chemically non-equivalent or appear downfield relative to the cis-isomer.[1][2][3]

Spectroscopic Profile & Assignments
4.1 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (Electrospray Ionization).[1][2][3][4]

  • Expected Ion:

    
    .
    
  • Observation: The pyrrolidine nitrogen is highly basic.[1][2][3] You may observe doubly charged species

    
     depending on the pH of the eluent.[3][4]
    
  • Salt Note: The chloride counter-ions will not be observed in the positive MS channel.[2][3] They are "silent" unless running negative mode or checking adducts.

4.2 Nuclear Magnetic Resonance (NMR)

Solvent: D₂O is recommended to prevent amine proton exchange broadening and to ensure solubility of the dihydrochloride salt.[1][2][3]

PositionTypeMultiplicity (Approx)Chemical Shift (δ ppm)Notes
H1 CH (Cyclobutane)Quintet / Broad Multiplet3.5 - 4.0Alpha to primary amine.[1][2][3]
H3 CH (Cyclobutane)Quintet / Broad Multiplet3.2 - 3.8Alpha to pyrrolidine.[1][2][3]
H2/H4 CH₂ (Cyclobutane)Complex Multiplets2.0 - 2.8Distinct "roofing" patterns due to geminal coupling.[1][2][3]
Pyr-α CH₂ (Pyrrolidine)Broad Multiplet3.0 - 3.5Deshielded by Nitrogen.[1][2][3]
Pyr-β CH₂ (Pyrrolidine)Multiplet1.9 - 2.1Typical pyrrolidine envelope.[1][2][3]

Protocol Note: If signals are overlapping in D₂O, use DMSO-d6 . However, be aware that the ammonium protons (


34
Salt Form Quantification (Dihydrochloride)

The "dihydrochloride" designation implies two equivalents of HCl.[1][3][4] However, hygroscopicity often leads to non-stoichiometric results (e.g., 1.8 HCl or 2.2 HCl due to excess trapped acid).[3][4]

5.1 Ion Chromatography (IC) Method

This is the gold standard for counter-ion quantification.[1][3][4]

  • Column: Anion exchange (e.g., Dionex IonPac AS11).[1][3][4]

  • Mobile Phase: KOH gradient.[1][2][3]

  • Detection: Conductivity.

  • Calculation:

    
    
    Target:
    
    
    molar equivalents.[2][3]
5.2 Silver Nitrate Titration (Alternative)

If IC is unavailable, potentiometric titration with AgNO₃ is robust.[1][3][4]

  • Dissolve ~30 mg of sample in dilute HNO₃.

  • Titrate with 0.01 M AgNO₃.[2][3]

  • Detect endpoint potentiometrically (Ag electrode).[1][2][3]

Experimental Protocols
Protocol A: Determination of Stereochemistry (NOESY)
  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of D₂O (or DMSO-d6 if solubility permits).

  • Acquisition: Run a 1D ¹H NMR first to identify methine resonances (H1 and H3).[2][3]

  • NOESY Setup:

    • Mixing time (

      
      ): 500 ms (optimal for small molecules).
      
    • Scans: 16–32 (sufficient for 10 mg).[1][2][3][4]

  • Analysis: Phasing must be precise. Look for cross-peaks between the H1 resonance (~3.8 ppm) and H3 resonance (~3.4 ppm).[3][4]

    • Presence of Cross-peak: Confirms Cis (diaxial protons).[1][2][3][4]

    • Absence of Cross-peak: Suggests Trans .[1][3]

Protocol B: Hygroscopicity Stress Test

Diamine salts are notoriously hygroscopic.[1][2][3]

  • Weigh ~50 mg of dried sample into a DVS (Dynamic Vapor Sorption) pan.

  • Cycle humidity from 0% to 90% RH.[1][2][3]

  • Critical Threshold: If mass increase >15% at 80% RH, the material requires storage in a desiccator or under inert atmosphere (Argon) to prevent deliquescence.[1][2][3][4]

References
  • Wiberg, K. B., & Barth, D. E. (1969).[2][3][4] Conformational studies of cyclobutane and its derivatives. Journal of the American Chemical Society.[3] Link[1][4]

  • Claridge, T. D. W. (2016).[1][2][3][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3] (Chapter 8: Stereochemistry and NOE). Link

  • PubChem. (2025).[1][2][3][6] 3-(Pyrrolidin-1-yl)cyclobutane derivatives - Compound Summary. National Library of Medicine.[2][3] Link

  • Stahl, P. H., & Wermuth, C. G. (2011).[2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][3] Link[4]

The Emergence of Pyrrolidinyl Cyclobutanamine Scaffolds: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore unique three-dimensional scaffolds that can effectively probe biological space. Among these, the pyrrolidinyl cyclobutanamine framework, which combines the conformational rigidity of a cyclobutane ring with the versatile pharmacophoric features of a pyrrolidine nucleus, is emerging as a promising motif in drug discovery. This guide provides an in-depth technical exploration of the synthesis, therapeutic potential, and mechanistic underpinnings of this structural class. We will delve into its applications in targeting a range of diseases, from metabolic disorders to viral infections and neurological conditions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Combining Pyrrolidine and Cyclobutane Moieties

The five-membered pyrrolidine ring is a ubiquitous scaffold in a vast number of biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from several key advantages:

  • Stereochemical Complexity: The sp³-hybridized carbons of the pyrrolidine ring allow for the creation of multiple stereocenters, enabling a fine-tuned, three-dimensional presentation of substituents to interact with biological targets.[3]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to target engagement and often improving aqueous solubility.[4]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, often starting from readily available precursors like proline.[3]

The cyclobutane unit, while less common than five- and six-membered rings, offers its own distinct advantages in drug design.[5][6] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[5] This conformational constraint can also be exploited to improve metabolic stability by blocking sites of metabolism.[6] The unique geometry of the cyclobutane ring can also serve as a non-planar bioisostere for aromatic rings, improving physicochemical properties such as solubility.[7]

The fusion or conjugation of these two motifs in pyrrolidinyl cyclobutanamine derivatives creates a class of compounds with a unique blend of structural rigidity and pharmacophoric diversity. This combination can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[6][8] This guide will explore the therapeutic potential of this exciting chemical space.

Synthetic Strategies: Constructing the Pyrrolidinyl Cyclobutanamine Core

The synthesis of pyrrolidinyl cyclobutanamine derivatives can be approached in several ways, primarily involving either the construction of the cyclobutane ring onto a pre-existing pyrrolidine scaffold or the fusion of the two ring systems.

Ring Contraction of Pyrrolidines

A fascinating and stereospecific method for the synthesis of substituted cyclobutanes involves the ring contraction of readily accessible pyrrolidines.[9] This transformation can be achieved using iodonitrene chemistry, which proceeds through a 1,4-biradical intermediate.[9]

Experimental Protocol: Stereoselective Synthesis of a Cyclobutane Derivative from a Pyrrolidine Precursor [9]

  • Preparation of the Iodonitrene Reagent (in situ): To a solution of the pyrrolidine starting material (1.0 equiv) in a suitable solvent such as acetonitrile at 0 °C, add ammonium carbamate (5.0 equiv).

  • Ring Contraction: Add a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PIDA) (2.0 equiv), portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cyclobutane derivative.

The stereochemistry of the substituents on the pyrrolidine ring is often retained in the resulting cyclobutane product, making this a powerful method for the synthesis of enantiomerically enriched cyclobutanes.[9]

G cluster_synthesis Ring Contraction Synthesis Pyrrolidine Pyrrolidine 1,1-Diazene Intermediate 1,1-Diazene Intermediate Pyrrolidine->1,1-Diazene Intermediate + Iodonitrene Iodonitrene Iodonitrene 1,4-Biradical Intermediate 1,4-Biradical Intermediate 1,1-Diazene Intermediate->1,4-Biradical Intermediate - N2 Nitrogen Gas Nitrogen Gas 1,1-Diazene Intermediate->Nitrogen Gas Cyclobutane Product Cyclobutane Product 1,4-Biradical Intermediate->Cyclobutane Product Ring Closure

Caption: Ring contraction of pyrrolidines to cyclobutanes via iodonitrene chemistry.

Fused Bicyclic Systems: 2-Azabicyclo[2.1.1]hexanes

The 2-azabicyclo[2.1.1]hexane ring system represents a fused pyrrolidine-cyclobutane scaffold. These conformationally restricted proline analogs are of significant interest in medicinal chemistry.[10][11] An efficient synthesis can be achieved from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride.[10]

Experimental Protocol: Synthesis of a 2-Azabicyclo[2.1.1]hexane Derivative [10]

  • Starting Material Preparation: Prepare cis-cyclobut-3-ene-1,2-dicarboxylic anhydride via a photochemical [2+2] cycloaddition.

  • Amidation and Reduction: Convert the anhydride to the corresponding dicarbamate and reduce the ester groups to alcohols.

  • Electrophilic Addition: Treat the resulting cyclobutene dicarbamate with an electrophile such as phenylselenyl bromide to induce a stereoselective addition across the double bond.

  • Intramolecular Cyclization: Subject the product of the electrophilic addition to a base, such as sodium hydride, to effect an intramolecular cyclization, forming the 2-azabicyclo[2.1.1]hexane ring system.

  • Deprotection and Functionalization: Subsequent deprotection and functional group manipulations can provide a variety of derivatives for biological evaluation.

G cluster_fused_synthesis Fused Bicyclic Synthesis Cyclobutene Dicarbamate Cyclobutene Dicarbamate Electrophilic Addition Electrophilic Addition Cyclobutene Dicarbamate->Electrophilic Addition + PhSeBr Cyclized Intermediate Cyclized Intermediate Electrophilic Addition->Cyclized Intermediate Intramolecular Cyclization (Base) 2-Azabicyclo[2.1.1]hexane 2-Azabicyclo[2.1.1]hexane Cyclized Intermediate->2-Azabicyclo[2.1.1]hexane Deprotection/Functionalization

Caption: Synthesis of 2-azabicyclo[2.1.1]hexanes.

Therapeutic Applications and Mechanisms of Action

The unique structural features of pyrrolidinyl cyclobutanamine derivatives make them attractive candidates for a range of therapeutic applications.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for glucose homeostasis.[12] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[13] Many DPP-4 inhibitors incorporate a pyrrolidine moiety to mimic the proline residue of the natural substrates.[2] The incorporation of a rigid cyclobutane ring can enhance binding affinity and improve pharmacokinetic properties.

Mechanism of Action: Pyrrolidinyl cyclobutanamine derivatives can act as competitive inhibitors of DPP-4, binding to the active site of the enzyme and preventing the degradation of incretin hormones. This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

  • Reagent Preparation: Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl with BSA). Prepare a stock solution of the test compound in DMSO and dilute to various concentrations. Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC.

  • Assay Procedure: In a 96-well plate, add the DPP-4 enzyme solution to wells containing the test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Compound ClassTargetIC₅₀ (nM)Therapeutic Area
Pyrrolidine SulfonamidesDPP-411.32 µM (for compound 23d)Type 2 Diabetes
Fused Bicyclic PyrrolidinesHCV NS3-4A ProteasePotent (specific values not provided)Antiviral (HCV)
Pyrrolidine-fused SteroidsNot specifiedBiologically activeVarious
Antiviral Activity

The conformational rigidity imparted by the cyclobutane ring makes this scaffold attractive for the design of nucleoside and non-nucleoside antiviral agents.[8][14] The pyrrolidine moiety can provide key hydrogen bonding interactions with viral enzymes.

Mechanism of Action: In the context of viral infections, pyrrolidinyl cyclobutanamine derivatives can act as inhibitors of key viral enzymes such as proteases or polymerases.[12][15] For example, as nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.[15] As protease inhibitors, they can block the post-translational processing of viral polyproteins, preventing the formation of mature, infectious virions.[12]

Experimental Protocol: Antiviral Assay (HCV) [16]

  • Cell Culture: Plate Huh7.5 cells in 96-well plates and allow them to adhere overnight.

  • Infection: Infect the cells with a reporter strain of HCV (e.g., expressing luciferase) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Quantification of Viral Replication: Lyse the cells and measure the activity of the reporter protein (e.g., luciferase).

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

  • Cytotoxicity Assay: In a parallel experiment, treat uninfected cells with the same concentrations of the test compound and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the CC₅₀ (50% cytotoxic concentration).

  • Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀. A higher SI indicates a more selective antiviral agent.

CompoundVirusEC₅₀CC₅₀Selectivity Index (SI)
HXL-10[16]HCVPotent (specific values not provided)Low cytotoxicityHigh
Neurological Disorders

The ability to create conformationally constrained molecules makes the pyrrolidinyl cyclobutanamine scaffold a promising starting point for the development of drugs targeting the central nervous system (CNS).

Ion channels, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, are implicated in a variety of neurological and psychiatric disorders.[5] Pyrrolidinyl derivatives have been investigated as modulators of HCN2 channels for the potential treatment of conditions like autism, mood disorders, and schizophrenia.[5] The rigid cyclobutane moiety can help to lock the molecule into a specific conformation required for selective channel modulation.

Mechanism of Action: Pyrrolidinyl cyclobutanamine derivatives can act as either agonists or antagonists of specific ion channels. By binding to the channel protein, they can alter its gating properties, leading to either an increase or a decrease in ion flow across the cell membrane. This modulation of ion channel activity can, in turn, regulate neuronal excitability.

Experimental Protocol: Electrophysiology (Patch-Clamp) for Ion Channel Modulation

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing HCN2).

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.

  • Application of Compound: Perfuse the cells with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the ion channel currents in response to specific voltage protocols designed to activate the channel.

  • Data Analysis: Measure the effect of the compound on key channel parameters, such as current amplitude, activation and deactivation kinetics, and voltage-dependence of activation. Determine the EC₅₀ or IC₅₀ for the modulatory effect.

G cluster_moa Ion Channel Modulation Pyrrolidinyl Cyclobutanamine Pyrrolidinyl Cyclobutanamine Ion Channel Ion Channel Pyrrolidinyl Cyclobutanamine->Ion Channel Binds to Altered Ion Flow Altered Ion Flow Ion Channel->Altered Ion Flow Leads to Modulation of Neuronal Excitability Modulation of Neuronal Excitability Altered Ion Flow->Modulation of Neuronal Excitability Results in

Caption: Mechanism of action for ion channel modulation.

Future Perspectives and Conclusion

The exploration of pyrrolidinyl cyclobutanamine derivatives in drug discovery is still in its early stages, but the foundational principles of combining the favorable properties of both the pyrrolidine and cyclobutane scaffolds hold significant promise. The conformational rigidity, stereochemical complexity, and synthetic accessibility of this chemical class make it a fertile ground for the discovery of novel therapeutics.

Future research should focus on:

  • Expansion of Synthetic Methodologies: The development of new and efficient methods for the stereocontrolled synthesis of a wider range of pyrrolidinyl cyclobutanamine derivatives is crucial for thorough structure-activity relationship (SAR) studies.

  • Exploration of New Therapeutic Targets: While DPP-4, viral enzymes, and ion channels have been identified as potential targets, the unique properties of this scaffold may make it suitable for inhibiting other challenging targets, such as protein-protein interactions.

  • In-depth Pharmacokinetic and Toxicological Profiling: As lead compounds emerge, a comprehensive evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential for their advancement into preclinical and clinical development.

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  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Liu, G., et al. (1999). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 42(22), 4731-4742. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Moni, L., Goti, A., & Brandi, A. (2015). Synthesis of pyrrolidine-based iminosugars as potent glycosidase inhibitors. European Journal of Organic Chemistry, 2015(18), 3865–3876. [Link]

  • Ortuño, R. M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Poyraz, S., Kaya, R., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Ruan, B., et al. (2020). Design, synthesis and anthelmintic activity of novel pyrrolidine oxadiazoles against Haemonchus contortus. Bioorganic & Medicinal Chemistry Letters, 30(21), 127532. [Link]

  • Salve, P. S., & Jadhav, S. A. (2021). Synthesis and in-vitro anti-diabetic activity of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Savych, V. I., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13289–13309. [Link]

  • Sirin, Y., et al. (2021). Synthesis, biological evaluation and molecular docking studies of new pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives as potential multi-target agents for Alzheimer's disease. Bioorganic Chemistry, 115, 105221. [Link]

  • Toumi, A., et al. (2021). Design, synthesis and biological evaluation of novel pyrrolidine derivatives as potent and selective inhibitors of monoamine oxidase B. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Volochnyuk, D. M., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • Wuitschik, G., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(10), 1403–1409. [Link]

  • Zhou, Y., et al. (2019). Discovery of novel pyrrolidine derivatives as potent and selective inhibitors of histone deacetylase 6. European Journal of Medicinal Chemistry, 181, 111571. [Link]

  • Anonymous. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. [Link]

  • Anonymous. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Antonchick, A. P., et al. (2021). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Journal of the American Chemical Society, 143(45), 18864-18870. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • de Meijere, A., et al. (2015). Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors. Arkivoc, 2015(4), 213-228. [Link]

  • van der Neut, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(16), 2489-2500. [Link]

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Literature review on 3-(Pyrrolidin-1-yl)cyclobutanamine as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Title: 3-(Pyrrolidin-1-yl)cyclobutanamine: A Rigid Diamine Scaffold for Next-Gen Drug Discovery

Executive Summary: Escaping Flatland

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative—prioritizing sp³-rich scaffolds over planar aromatic systems—has elevated the status of cyclobutanes. 3-(Pyrrolidin-1-yl)cyclobutanamine represents a high-value diamine building block that combines the conformational rigidity of the cyclobutane ring with the favorable physicochemical properties of the pyrrolidine moiety.

This guide analyzes the technical utility of this scaffold, detailing its synthesis, stereochemical vectors, and application as a bioisostere for piperazine and 1,4-cyclohexanediamine in GPCR and kinase inhibitor programs.

Structural Analysis & Physicochemical Properties

The core value of 3-(pyrrolidin-1-yl)cyclobutanamine lies in its ability to orient two nitrogen vectors in precise spatial arrangements. Unlike flexible alkyl chains, the cyclobutane ring locks the distance and angle between the primary amine (connection point A) and the tertiary pyrrolidine nitrogen (basic center/connection point B).

Stereochemical Vectors

The molecule exists as two geometric isomers, offering distinct vector orientations:

  • Cis-isomer: The amino and pyrrolidinyl groups are on the same face. This conformation often mimics a "U-shape" or folded geometry, suitable for chelating motifs or binding pockets requiring substituents to project toward the same domain.

  • Trans-isomer: The groups are on opposite faces. This mimics a linear, extended geometry, serving as a rigid spacer often superior to 1,4-phenylene or piperazine due to improved metabolic stability and solubility.

Table 1: Comparative Properties of Diamine Scaffolds

Property3-(Pyrrolidin-1-yl)cyclobutanaminePiperazine1,4-Cyclohexanediamine
Geometry Rigid, Puckered (~30°)Chair (Flexible)Chair (Flexible)
Fsp³ Score 1.0 (High 3D character)1.01.0
Basicity (pKa) ~9.5 (Primary), ~10.2 (Tertiary)~9.8 / ~5.6~10.5
Lipophilicity Moderate (LogD ~ -0.5 to 0.5)Low (Hydrophilic)Moderate
Metabolic Stability High (No aromatic hydroxylation)Moderate (N-oxidation)High

Synthetic Pathways & Manufacturing

The synthesis of 3-(pyrrolidin-1-yl)cyclobutanamine generally proceeds via reductive amination of a protected 3-aminocyclobutanone. This route is preferred over nucleophilic substitution on cyclobutyl halides due to better stereocontrol and yield.

Core Synthetic Workflow
  • Starting Material: tert-Butyl (3-oxocyclobutyl)carbamate (commercially available).

  • Reductive Amination: Reaction with pyrrolidine using Sodium Triacetoxyborohydride (STAB).

  • Deprotection: Acidic cleavage of the Boc group.

Visualization: Synthetic Route

Synthesis Start tert-Butyl (3-oxocyclobutyl)carbamate (Starting Material) Intermediate Iminium Ion (Transient Species) Start->Intermediate + Pyrrolidine DCM, RT Product_Boc tert-Butyl (3-(pyrrolidin-1-yl) cyclobutyl)carbamate Intermediate->Product_Boc + NaBH(OAc)3 Reductive Amination Final 3-(Pyrrolidin-1-yl) cyclobutanamine (Target Scaffold) Product_Boc->Final HCl/Dioxane or TFA Deprotection

Figure 1: Standard industrial synthesis route via reductive amination.

Detailed Experimental Protocol

Objective: Synthesis of cis/trans-3-(pyrrolidin-1-yl)cyclobutanamine dihydrochloride.

Step 1: Reductive Amination
  • Preparation: In a 500 mL round-bottom flask, dissolve tert-butyl (3-oxocyclobutyl)carbamate (5.0 g, 27.0 mmol) and pyrrolidine (2.3 g, 32.4 mmol, 1.2 eq) in 1,2-dichloroethane (DCE) (100 mL).

  • Activation: Add acetic acid (1.62 g, 27.0 mmol, 1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Portion-wise add Sodium Triacetoxyborohydride (STAB) (8.6 g, 40.5 mmol, 1.5 eq).

    • Note: STAB is preferred over NaCNBH₃ for safety and fewer side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under nitrogen.

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue (mixture of cis/trans) can be used directly or separated via silica gel chromatography (Eluent: 5-10% MeOH in DCM with 1% NH₄OH).

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate tert-butyl (3-(pyrrolidin-1-yl)cyclobutyl)carbamate (5.0 g) in 1,4-dioxane (20 mL).

  • Acidolysis: Add 4M HCl in dioxane (20 mL) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 4 hours. The product typically precipitates as the dihydrochloride salt.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum to yield 3-(pyrrolidin-1-yl)cyclobutanamine dihydrochloride .

Medicinal Chemistry Applications

This scaffold is a proven bioisostere in high-value drug targets, particularly where solubility and selectivity are challenges.

Case Study: CXCR2 Antagonists

In the development of CXCR2 inhibitors for inflammatory diseases (e.g., COPD), the 3-(pyrrolidin-1-yl)cyclobutane moiety has been utilized to replace flexible alkyl linkers.

  • Mechanism: The cyclobutane ring rigidly orients the sulfonyl-phenyl group and the urea pharmacophore, optimizing binding interactions within the allosteric pocket of the GPCR.

  • Outcome: Improved oral bioavailability and reduced clearance compared to linear diamine analogs [1].

Case Study: Histamine H3 Receptor Antagonists

Rigid cyclobutane analogs have been extensively explored in H3 receptor antagonists (e.g., related structures like PF-03654746).[1]

  • Role: The basic pyrrolidine nitrogen serves as the essential interaction with the conserved Aspartic Acid (Asp3.32) in the GPCR transmembrane region.

  • Advantage: The cyclobutane spacer reduces the entropic penalty of binding compared to flexible propyl/butyl chains [2].

Visualization: GPCR Ligand Binding Logic

GPCR_Binding Asp Asp3.32 Residue (Anionic Site) Pocket Hydrophobic Pocket (Selectivity Region) Pyrrolidine Pyrrolidine Nitrogen (Basic Center) Pyrrolidine->Asp Ionic Interaction (Salt Bridge) Cyclobutane Cyclobutane Core (Rigid Spacer) Cyclobutane->Pocket Shape Complementarity (Low Entropy Cost) Cyclobutane->Pyrrolidine Covalent Link Warhead Effector Motif (e.g., Urea/Amide) Cyclobutane->Warhead Vector Orientation

Figure 2: Pharmacophore mapping of the scaffold within a generic amine-binding GPCR pocket.

References

  • WO2015181186A1 . 1-(Cyclopent-2-en-1-yl)-3-(2-hydroxy-3-(arylsulfonyl)phenyl)urea derivatives as CXCR2 inhibitors. Domantis Limited. Link

  • Peng, X., et al. (2022).[2][3] Crystal structure of human histamine receptor H3R in complex with antagonist PF-03654746. Nature Communications. Link

  • Mullins, J. D., et al. (2016). Cyclobutanes in Drug Discovery. Annual Reports in Medicinal Chemistry.
  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.

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Molecular weight and physicochemical properties of 3-(Pyrrolidin-1-yl)cyclobutanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is a diamine scaffold featuring a cyclobutane ring substituted with a primary amine and a pyrrolidine moiety. This unique structural combination holds potential interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a common motif in numerous biologically active compounds and approved drugs, valued for its ability to introduce conformational rigidity and serve as a key interaction point with biological targets. The cyclobutane core, a strained four-membered ring, offers a three-dimensional architecture that can be exploited for precise spatial orientation of functional groups.

This technical guide provides a comprehensive overview of the molecular weight and predicted physicochemical properties of this compound. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of its key characteristics, ensuring scientific integrity and reproducibility.

Molecular and Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule in public databases, the following physicochemical properties are calculated or estimated based on the compound's structure and data from analogous compounds.

Molecular Structure and Weight

The chemical structure of 3-(Pyrrolidin-1-yl)cyclobutanamine consists of a cyclobutane ring with a pyrrolidin-1-yl group and an amino group attached to it. The dihydrochloride salt form indicates that both amine groups are protonated.

  • Molecular Formula: C₈H₁₈N₂ · 2HCl

  • Molecular Weight of Free Base: 142.24 g/mol

  • Molecular Weight of Dihydrochloride Salt: 215.16 g/mol [1][][3][4][5]

Caption: Chemical structure of 3-(Pyrrolidin-1-yl)cyclobutanamine 2HCl.

Predicted Physicochemical Data

The following table summarizes the estimated physicochemical properties of this compound. These values are critical for anticipating its behavior in biological systems and for designing appropriate experimental conditions.

PropertyEstimated ValueRationale and Significance
pKa pKa₁: ~8.5 - 9.5 pKa₂: ~10.5 - 11.5The two amine groups will have distinct pKa values. The pyrrolidine nitrogen, being a secondary amine, is expected to be more basic (higher pKa) than the primary amine on the cyclobutane ring. These values are crucial for understanding the ionization state at physiological pH, which influences receptor binding, solubility, and membrane permeability.[6][7][8][9][10]
logP (Octanol-Water Partition Coefficient) ~1.0 - 2.0 (for the free base)This value predicts the lipophilicity of the neutral form of the molecule. A positive logP suggests a preference for lipid environments. As a dihydrochloride salt, the compound will be significantly more hydrophilic. LogP is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[11][12][13]
Aqueous Solubility HighAs a dihydrochloride salt, the compound is expected to be highly soluble in water and other polar solvents. Amine salts are generally much more water-soluble than their corresponding free bases due to their ionic nature.[14][15][16][17][18] This property is advantageous for formulation development.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment Synthesis Synthesis of 3-(Pyrrolidin-1-yl)cyclobutanamine Purification Purification (e.g., Crystallization) Synthesis->Purification Salt_Formation Formation of Dihydrochloride Salt Purification->Salt_Formation Purity Purity Determination (HPLC) Salt_Formation->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Shake-Flask Method) pKa->logP Solubility Aqueous Solubility Assessment logP->Solubility Stability ICH Stability Studies Solubility->Stability

Caption: Workflow for the synthesis and characterization of the compound.

Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the acid dissociation constants (pKa) of the two amine groups.[19][20][21][22][23]

Instrumentation:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a magnetic stirrer and a burette

  • Temperature-controlled reaction vessel

Reagents:

  • 3-(Pyrrolidin-1-yl)cyclobutanamine 2HCl

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of high-purity water to a concentration of approximately 1-5 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Titration:

    • Place the solution in the temperature-controlled vessel (e.g., 25 °C).

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The two equivalence points, corresponding to the neutralization of the two hydrochloride ions, will be observed as steep inflections in the curve.

    • The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the more acidic amine (the primary amine), and the second corresponds to the pKa of the less acidic amine (the pyrrolidine).

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.[24][25][26][27][28]

Instrumentation:

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Reagents:

  • 3-(Pyrrolidin-1-yl)cyclobutanamine 2HCl

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution (e.g., phosphate buffer at a pH where the compound is in its neutral form, if possible)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Accurately weigh the compound and dissolve it in one of the phases.

    • Combine known volumes of the octanol and aqueous phases in a container.

    • Shake the container for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the compound and for quantifying it in various matrices.[29][30][31][32][33]

Instrumentation:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/organic mixture). Prepare a series of dilutions to create a calibration curve.

  • Chromatographic Conditions:

    • Set an appropriate flow rate (e.g., 1 mL/min).

    • Use a gradient elution to ensure separation of the main compound from any potential impurities.

    • Set the detector wavelength based on the UV absorbance of the compound (if it has a chromophore) or use MS for detection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability Assessment according to ICH Guidelines

Stability testing is essential to determine the shelf-life and appropriate storage conditions for the compound.[34][35][36][37][38]

Methodology:

  • Forced Degradation Studies: Subject the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to identify potential degradation products and pathways.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of the compound under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

    • At specified time points, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Conclusion

This compound is a compound with a unique structural framework that warrants further investigation for its potential applications in drug discovery. While experimental data for this specific molecule is scarce, this guide provides a solid foundation for its characterization by presenting its calculated molecular properties and estimated physicochemical parameters. The detailed experimental protocols outlined herein offer a robust framework for researchers to empirically determine its pKa, logP, purity, and stability, thereby enabling a comprehensive understanding of its chemical behavior and facilitating its development for potential therapeutic applications.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Cusabio. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

  • InchCalculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

  • Omics@PNNL. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

  • Online Tools. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Multidisciplinary Digital Publishing Institute. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

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Role of cyclobutane rings in medicinal chemistry and bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Cyclobutane Rings in Medicinal Chemistry and Bioisosterism Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of novel chemical space, medicinal chemistry has shifted away from planar, aromatic-heavy scaffolds ("flatland") toward three-dimensional,


-rich architectures. The cyclobutane ring has emerged as a critical bioisostere in this transition. Unlike its smaller homolog cyclopropane (rigid, planar) or its larger homolog cyclopentane (flexible, envelope), cyclobutane offers a unique "Goldilocks" zone of defined puckering angles (

) and moderate lipophilicity. This guide analyzes the structural physics, bioisosteric utility, and synthetic accessibility of cyclobutane rings, providing actionable protocols for their integration into lead optimization programs.

Structural & Conformational Dynamics

The "Butterfly" Conformation

Cyclobutane is not planar. To alleviate torsional strain caused by eclipsing methylene hydrogens, the ring adopts a non-planar, puckered conformation known as the "butterfly" shape. This puckering is dynamic but creates a defined vector for substituents that planar rings cannot mimic.

ParameterCyclobutane ValueImpact on Drug Design
Ring Strain Energy ~26.3 kcal/molHigh reactivity in synthesis (e.g., ring-opening) but metabolically stable in vivo.
Puckering Angle

Allows 1,3-disubstituted isomers to adopt distinct axial/equatorial orientations, enabling precise pharmacophore placement.
Bond Angles

Deviates from ideal

, increasing

-character in C-C bonds and

-character in C-H bonds (acidity modulation).
Inversion Barrier ~1.5 kcal/molLow barrier allows rapid flipping at physiological temperature unless locked by bulky substituents.
The Gem-Dimethyl Effect vs. Cyclobutane

A common strategy is replacing a gem-dimethyl group with a cyclobutane ring.[1] While both occupy similar steric volumes, the cyclobutane ring restricts the bond rotation of the carbon backbone, reducing the entropic penalty of binding to a protein target.

Bioisosteric Applications & Logic

The decision to incorporate a cyclobutane ring is often driven by specific physicochemical failures in a lead series. The following logic flow illustrates when to deploy this scaffold.

Decision Logic for Scaffold Selection

Figure 1: Strategic deployment of cyclobutane bioisosteres to address specific ADME-Tox liabilities.

Case Studies in Efficacy
Apalutamide (Prostate Cancer) [2][3][4]
  • Challenge: The thiohydantoin core of earlier antiandrogens required optimization for potency and metabolic stability.

  • Solution: A spiro-cyclobutane ring was introduced.

  • Mechanism: The ring locks the thiohydantoin moiety in a high-affinity conformation for the Androgen Receptor (AR) while preventing metabolic attack at the spiro-center, a liability seen in simple alkyl analogues.

Ivosidenib (AML) [5][6][7][8][9]
  • Challenge: Targeting mutant IDH1 required a precise fit into the allosteric pocket.

  • Solution: Incorporation of a 3,3-difluorocyclobutyl amine.[6][7]

  • Mechanism: The fluorine atoms lower the basicity of the amine (via induction) and block oxidative metabolism at the ring, while the cyclobutane core fills a hydrophobic pocket more efficiently than a flexible alkyl chain.

Synthetic Methodologies

Constructing the cyclobutane ring, particularly with specific stereochemistry, requires specialized techniques. The [2+2] photocycloaddition remains the gold standard for accessing complex cyclobutane architectures.

Protocol: [2+2] Photocycloaddition

This protocol describes the synthesis of a 1,2-disubstituted cyclobutane scaffold, a common building block.

Reagents & Equipment:

  • 
    -Unsaturated Enone (Substrate A)
    
  • Alkene Partner (Substrate B)

  • Photoreactor (365 nm LED or Hg lamp with Pyrex filter)

  • Solvent: Acetonitrile or Dichloromethane (degassed)

Step-by-Step Methodology:

  • Preparation: Dissolve the Enone (1.0 equiv) and Alkene (5.0 equiv) in degassed Acetonitrile (0.1 M concentration). Note: Excess alkene minimizes homodimerization of the enone.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet excited state required for the reaction.

  • Irradiation: Place the reaction vessel in the photoreactor. Irradiate at 365 nm. Monitor by TLC/LC-MS every 30 minutes.

    • Mechanistic Insight: The enone absorbs light, entering a Singlet excited state (

      
      ), which undergoes Intersystem Crossing (ISC) to the Triplet state (
      
      
      
      ). This diradical species attacks the alkene.
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Stereochemical Assignment: Use 1D NOE NMR to distinguish between cis (head-to-head) and trans (head-to-tail) isomers.

Synthetic Workflow Diagram

Figure 2: Mechanistic pathway of [2+2] photocycloaddition for cyclobutane synthesis.

Experimental Validation: Microsomal Stability Assay

To verify the bioisosteric advantage of a cyclobutane replacement (e.g., vs. a gem-dimethyl or alkyl chain), a comparative metabolic stability assay is required.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Success Criterion: A decrease in

      
       by >50% compared to the alkyl parent indicates successful metabolic blocking by the cyclobutane ring.
      

Future Outlook: Fluorinated Cyclobutanes

The frontier of this field lies in fluorinated cyclobutanes . As seen with Ivosidenib, replacing hydrogen with fluorine on the ring (


-cyclobutane or 

-cyclobutane) combines the conformational rigidity of the ring with the metabolic resistance of the C-F bond. Furthermore, the electron-withdrawing nature of fluorine can lower the

of adjacent amines, improving oral bioavailability and blood-brain barrier penetration.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • FDA Approval of Ivosidenib (Tibsovo) Source: U.S. Food and Drug Administration (FDA) URL:[8][9][Link][7]

  • Apalutamide (Erleada) Prescribing Information Source: Janssen / FDA Label URL:[Link]

Sources

Beyond the Flatland: Novel Heterocyclic Amine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a "3D-architectural shift," moving away from flat, sp2-rich heteroaromatic scaffolds toward saturated, sp3-rich heterocyclic amines. This transition—often termed "escaping the flatland"—is driven by the need to improve physicochemical properties (solubility, lipophilicity) and metabolic stability while accessing novel intellectual property space. This technical guide analyzes the most promising novel heterocyclic amine building blocks emerging in 2024-2025, specifically focusing on functionalized azetidines, spirocyclic amines, and bridged bicyclic systems. It details the synthetic methodologies enabling their access, particularly photoredox catalysis, and provides actionable protocols for their integration into medicinal chemistry campaigns.[1]

The Paradigm Shift: and the Death of "Flat" Chemistry

The historical dominance of heteroaromatic rings (pyridines, pyrimidines) in drug discovery was largely a function of synthetic accessibility (Suzuki/Buchwald couplings). However, these flat molecules often suffer from poor aqueous solubility and rapid metabolic clearance.

The


 Hypothesis: 
Increasing the fraction of sp3-hybridized carbons (

) in a drug candidate correlates with improved clinical success. Saturated heterocyclic amines offer:
  • Vectorial Control: Unlike planar rings, sp3-scaffolds allow substituents to be projected in precise 3D orientations, maximizing ligand-target interactions.

  • Metabolic Hardening: Removing the aromatic handle often eliminates

    
    -
    
    
    
    stacking interactions with metabolic enzymes (e.g., CYPs), reducing clearance.
  • Solubility: Disruption of crystal lattice energy leads to higher aqueous solubility.

Visualization: The 3D-Scaffold Advantage

G cluster_0 Traditional Scaffold cluster_1 Novel sp3 Scaffold Flat Flat Heterocycle (e.g., Pyridine) Prop1 High Planarity (Low Solubility) Flat->Prop1 Prop2 Metabolic Liability (CYP Oxidation) Flat->Prop2 Trans Bioisosteric Replacement ThreeD 3D Heterocycle (e.g., Spiro-amine) Prop3 High Fsp3 (High Solubility) ThreeD->Prop3 Prop4 Vectorial Specificity (Target Selectivity) ThreeD->Prop4

Caption: Transition from planar aromatics to 3D-rich scaffolds improves solubility and selectivity.

Emerging High-Value Building Blocks

Functionalized Azetidines

While azetidines (4-membered nitrogen rings) are not new, functionalized azetidines accessible via scalable methods are a major breakthrough of 2024. They serve as metabolic bioisosteres for gem-dimethyl groups or carbonyls, altering the bond vectors of the parent molecule without significantly increasing molecular weight.

  • Key Innovation: The Aza Paternò–Büchi reaction (visible light-mediated) now allows the direct synthesis of azetidines from acyclic oximes and alkenes, overcoming the high ring strain barrier that previously required harsh conditions.

Spirocyclic Amines (The "Rigid Morpholines")

Spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane, are emerging as superior bioisosteres for morpholine and piperazine.

  • Advantage: They "lock" the heteroatoms in specific vectors, reducing the entropic penalty of binding.

  • Application: Replacing a morpholine with a spiro-oxetane-amine often maintains potency while lowering LogD and blocking metabolic soft spots.

Bicyclo[1.1.1]pentan-1-amines (BCP-Amines)

BCPs are the gold standard for replacing para-substituted phenyl rings or tert-butyl groups.

  • Structural Feature: The distance between the bridgehead carbons (

    
    1.85 Å) mimics the distance across a phenyl ring (
    
    
    
    2.8 Å) but without the aromaticity.
  • Chemistry: Recent advances allow the direct amination of [1.1.1]propellane precursors to generate these amines in a single step.

Data Summary: Physicochemical Comparison
Scaffold ClassRepresentative Structure

Avg. LogP Shift*Metabolic StabilityPrimary Utility
Traditional Piperidine0.83RefModerateLinker / Basic center
Traditional Pyridine0.00+1.5LowH-bond acceptor
Novel Azetidine 1.00-0.8HighMinimal steric footprint
Novel 2-Oxa-6-azaspiro[3.3]heptane 1.00-1.2Very HighMorpholine Bioisostere
Novel Bicyclo[1.1.1]pentan-amine 1.00-0.5HighPhenyl Bioisostere

*Shift relative to the aromatic analog.

Advanced Synthetic Methodologies[2]

The access to these strained rings is powered by Photoredox Catalysis .[1] Traditional thermal methods often fail to form strained rings like azetidines due to high activation energies. Photoredox catalysis bypasses this by generating high-energy radical intermediates under mild conditions.

Mechanism: Visible Light-Mediated Aza Paternò–Büchi

This protocol represents the state-of-the-art (Science, 2024) for accessing azetidines.

Photoredox cluster_cycle Photocatalytic Cycle (Ir-based) cluster_rxn Substrate Transformation PC Ir(III) Ground State PC_Star *Ir(III) Excited State PC->PC_Star Blue LED (450 nm) Oxime Oxime Ester (R-C=N-OBz) PC_Star->Oxime Energy Transfer / SET PC_Red Ir(II) Reduced State PC_Red->PC Oxidation Radical_Int Aza-Radical Intermediate Oxime->Radical_Int SET from *Ir(III) Alkene Alkene Radical_Int->PC_Red Regeneration Azetidine Functionalized Azetidine Radical_Int->Azetidine + Alkene (Cyclization)

Caption: Mechanism of the visible light-mediated aza Paternò–Büchi reaction for azetidine synthesis.

Experimental Protocol: Synthesis of 2-Aryl-Azetidines

Objective: Synthesis of a pharmacologically relevant 2-aryl-azetidine scaffold using visible-light photocatalysis. Reference: Adapted from Wearing et al., Science 2024 [1] and Prier et al., Science 2014 [2].

Materials
  • Substrate: O-Benzoyl oxime derivative (1.0 equiv)

  • Coupling Partner: Styrene or aliphatic alkene (2.0 equiv)

  • Photocatalyst:

    
     (fac-tris(2-phenylpyridinato)iridium(III)) (1 mol%)
    
  • Solvent: Acetonitrile (degassed)

  • Light Source: 40W Blue LED Kessil lamp (450 nm)

Step-by-Step Procedure
  • Setup: In a nitrogen-filled glovebox, charge a 20 mL borosilicate glass vial with the O-benzoyl oxime (0.5 mmol), the alkene (1.0 mmol), and

    
     (0.005 mmol).
    
  • Solvation: Add anhydrous, degassed acetonitrile (5.0 mL). Seal the vial with a Teflon-lined septum cap.

  • Irradiation: Place the vial 2 cm away from the Blue LED source. Maintain reaction temperature at 25°C using a fan to prevent thermal degradation. Stir vigorously for 12 hours.

    • Checkpoint: Monitor consumption of the oxime by TLC (Hexane/EtOAc 4:1). The oxime spot should disappear, and a more polar amine spot should appear.

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated

    
     (2 x 10 mL) to remove benzoic acid byproducts.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic azetidine ring protons (multiplets between 
    
    
    
    2.5 - 4.5 ppm).

Future Outlook: Automation & AI

The synthesis of these novel blocks is increasingly being integrated with High-Throughput Experimentation (HTE) platforms. AI models (such as those developed by MIT and UBC) are now capable of predicting the yield of these specific photoredox reactions based on the electronic properties of the oxime/alkene pair, reducing the "trial and error" phase of building block synthesis.

References

  • Wearing, E. R., Yeh, Y. C., Terrones, G. G., Parikh, S. G., Kevlishvili, I., Kulik, H. J., & Schindler, C. S. (2024).[2] Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines.[2] Science, 384(6703), 1468-1473.[2]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?

  • Caplin, M. J., & Foley, D. J. (2021).[3] Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12, 11986-12003.

  • Twigg, D. G., Kondo, N., Mitchell, S. L., Opperman, R. A., & Spring, D. R. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection.

Sources

Technical Guide: pKa Values and Ionization States of 3-(Pyrrolidin-1-yl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the acid-base properties of 3-(Pyrrolidin-1-yl)cyclobutanamine , a bifunctional diamine building block increasingly utilized in medicinal chemistry to introduce rigidity and modulate physicochemical properties.[1]

The molecule contains two basic nitrogen centers: a primary amine on the cyclobutane ring and a tertiary amine within the pyrrolidine ring.[1] Its ionization profile is governed by the intrinsic basicity of these groups and the electrostatic communication across the rigid cyclobutane spacer.[1] At physiological pH (7.4), the molecule exists predominantly as a dication , significantly influencing its solubility, permeability, and salt selection strategies.

Structural Analysis and Isomerism

Before analyzing pKa values, one must understand the structural constraints that dictate proton availability.[1]

The Cyclobutane Scaffold

Unlike flexible alkyl chains (e.g., propyl linkers), the cyclobutane ring imposes a rigid spatial definition between the two nitrogen atoms. The ring typically adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1]

  • Cis-Isomer: The pyrrolidine and primary amine groups are on the same face of the ring.[1] Depending on the ring pucker, the inter-nitrogen distance can be short enough to allow intramolecular hydrogen bonding in the monocationic state, potentially stabilizing the first protonation event.

  • Trans-Isomer: The substituents are on opposite faces (pseudo-diequatorial).[1] This maximizes the distance between the positive charges in the dicationic state, reducing electrostatic repulsion compared to the cis isomer.

Identification of Basic Centers

The molecule possesses two distinct ionization sites:

  • N1 (Pyrrolidine Nitrogen): A tertiary aliphatic amine.[1] Generally more basic due to the inductive electron-donating effects of the three attached alkyl carbons.[1]

  • N2 (Cyclobutylamine Nitrogen): A primary aliphatic amine.[1] Generally less basic than the tertiary center and more exposed to solvation effects.[1]

pKa Values and Prediction Logic

As specific experimental data for this exact CAS number is rare in public literature, the values below are derived from Structure-Activity Relationship (SAR) principles, using high-confidence analogues (cyclobutanamine, N-methylpyrrolidine, and 1,3-propanediamine).

Intrinsic Basicity (Uncoupled)

If the two amines were isolated (infinite distance), their theoretical pKa values would be:

  • Tertiary Amine (Pyrrolidine analog): ~10.2 – 10.5

  • Primary Amine (Cyclobutanamine analog): ~9.6

The "Diamine Effect" (Coupled System)

In 3-(Pyrrolidin-1-yl)cyclobutanamine, the two nitrogens are separated by a 3-carbon equivalent rigid spacer.[1] Protonation of the first site creates a positive charge that electrostatically repels the second incoming proton.[1] This lowers the pKa of the second site (making it more acidic).[2]

Estimated pKa Values
Ionization StepSite ProtonatedEstimated pKaMechanistic Rationale
pKa₁ (Most Basic) Pyrrolidine (Tertiary N)10.2 ± 0.3 The first proton binds to the most basic site.[1] The value is typical for N-alkyl pyrrolidines.[1]
pKa₂ (Less Basic) Primary Amine (-NH₂)8.3 ± 0.4 The presence of the positive charge on the pyrrolidine lowers the pKa of the primary amine by ~1.3–1.5 log units (Coulombic repulsion).

Note on Isomers: The cis isomer may exhibit a slightly higher pKa₁ (due to H-bond stabilization of the monocation) and a lower pKa₂ (due to higher repulsion in the dication) compared to the trans isomer.[1]

Ionization States and Species Distribution

Understanding the ratio of charged species is critical for predicting membrane permeability (LogD) and solubility.[1]

Ionization Pathway

The molecule transitions from a neutral species at high pH to a dication at low pH.[1]

IonizationPathway Neutral Neutral Species (Uncharged) pH > 11 Monocation Monocation (+1) (Pyrrolidine Protonated) pH 8.5 - 10.0 Neutral->Monocation + H⁺ (pKa₁ ~10.2) Monocation->Neutral - H⁺ Dication Dication (+2) (Both Amines Protonated) pH < 8.0 Monocation->Dication + H⁺ (pKa₂ ~8.3) Dication->Monocation - H⁺

Figure 1: Stepwise protonation pathway of 3-(Pyrrolidin-1-yl)cyclobutanamine.

Physiological Relevance (pH 7.4)

At blood pH (7.4), the ionization state is governed by pKa₂ (8.3).

  • pH < pKa₂: The environment is acidic relative to the second amine.[1]

  • Result: The Dication (+2) is the major species (~85-90%), with the Monocation (+1) making up the remainder. The Neutral species is negligible.[1]

Implication: This molecule will have high aqueous solubility but poor passive membrane permeability at pH 7.[1]4. It may require active transport or prodrug strategies for intracellular targets.[1]

Experimental Determination Protocols

To validate these theoretical values, the following experimental workflows are recommended.

Potentiometric Titration (Gold Standard)

This method determines the macroscopic pKa values by monitoring pH changes against titrant volume.[1]

Protocol:

  • Preparation: Dissolve 5–10 mg of the compound (free base or HCl salt) in 20 mL of degassed 0.15 M KCl solution (to maintain ionic strength).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (Dication state).

  • Titration: Titrate with 0.1 M KOH (CO₂-free) under inert gas (Ar/N₂) atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot or software (e.g., Hyperquad) to fit the two inflection points.

NMR-pH Titration (Site Assignment)

To confirm which nitrogen corresponds to which pKa (microscopic constants), ¹H-NMR or ¹⁵N-NMR is used.[1]

NMRWorkflow Step1 Sample Prep: Dissolve in D₂O/H₂O (90:10) Add internal standard (TSP) Step2 Adjust pH: Start at pH 2.0 (Dication) Use DCl/NaOD Step1->Step2 Step3 Acquire Spectra: Record 1H NMR at 0.5 pH unit intervals (pH 2 -> 12) Step2->Step3 Step4 Track Shifts: Monitor chemical shift (δ) of H-C-N protons Step3->Step4 Step5 Curve Fitting: Fit δ vs pH to Henderson-Hasselbalch Step4->Step5

Figure 2: NMR Titration workflow for assigning microscopic pKa values.

Analysis:

  • The chemical shift of the protons adjacent to the pyrrolidine nitrogen will shift most drastically around pH 10.2.[1]

  • The protons adjacent to the primary amine will shift most drastically around pH 8.3.[1]

Implications for Drug Development

Salt Selection

Due to the high basicity of both nitrogens, this molecule will readily form salts.[1]

  • Bis-Hydrochloride (2HCl): The most likely stable solid form.[1] It will be highly hygroscopic due to the high charge density.[1]

  • Fumarate/Tartrate: If a less hygroscopic salt is needed, mono- or bis-organic acid salts may be explored, though the pKa difference suggests a 1:1 stoichiometry might be difficult to isolate purely without excess acid.

Lipophilicity (LogD)
  • LogP (Neutral): Estimated at ~0.5 to 1.0 (moderately lipophilic).[1]

  • LogD (pH 7.4): Will be significantly lower (<-2.[1]0) due to the +2 charge.[1] This suggests the molecule is a Solubility Enhancer rather than a permeability enhancer.[1]

References

  • Bordwell, F. G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution."[1] Accounts of Chemical Research, 1988, 21(12), 456–463. Link

  • Williams, R. "pKa Data Compiled."[1][3][4] Organic Chemistry Data, 2022. Link

  • Mizzo, F. et al. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes."[1] Journal of Organic Chemistry, 2018.[1] (General reference for cyclobutane puckering effects).

  • Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution."[1] IUPAC Chemical Data Series, Butterworths, London, 1965. (Source for diamine split logic).

  • PubChem Compound Summary. "Cyclobutane-1,3-diamine."[1] National Center for Biotechnology Information.[1] Link

Sources

Methodological & Application

Application Note: Overcoming Steric and Electronic Barriers in Cyclobutanamine Peptide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclobutane Challenge in Medicinal Chemistry

Cyclobutanamine derivatives are increasingly prevalent in modern drug discovery as bioisosteres for phenyl rings, piperidines, and alkyl chains. They offer unique benefits:

  • Conformational Restriction: The cyclobutane ring locks substituents into specific vectors, potentially improving potency by reducing the entropic penalty of binding.

  • Metabolic Stability: The ring changes the metabolic soft spots compared to linear alkyl chains.

  • Fsp3 Character: Increasing saturation to improve physicochemical properties (solubility, permeability).

However, incorporating cyclobutanamines (CBAs) into peptide backbones or amides presents distinct synthetic challenges. Unlike flexible alkyl amines, the cyclobutane ring possesses a "puckered" conformation (butterfly shape), creating significant steric bulk proximal to the amine. Furthermore, if the amine is attached to a quaternary carbon (e.g., 1-substituted cyclobutanamine), the nucleophilicity is drastically reduced, rendering standard coupling protocols (EDC/HOBt) ineffective or prone to failure.

This guide provides three validated protocols to address these specific challenges, moving from standard high-yield methods to specialized conditions for extremely hindered systems.

Mechanistic Analysis & Reagent Selection[1]

The Steric Barrier

The cyclobutane ring is not planar; it exists in a puckered equilibrium with a dihedral angle of ~25-35°. This puckering projects the C2 and C4 methylene protons into the trajectory of the incoming electrophile (the activated ester).

  • Consequence: Reaction rates are 10–100x slower than with cyclopropyl or cyclopentyl amines.

  • Risk: Slow kinetics allow competing pathways (epimerization of the amino acid partner, hydrolysis of the active ester) to dominate.

Reagent Decision Matrix

To select the correct protocol, evaluate the steric demand of your specific cyclobutanamine and the chirality of the carboxylic acid partner.

FeatureHATU / COMU T3P (Propylphosphonic Anhydride) Ghosez's Reagent
Primary Use Case Discovery scale; standard hindered amines.Scale-up; Chiral/Epimerizable acids."The Hammer"; Extremely hindered/unreactive amines.
Mechanism Uronium/Aminium active ester (OAt/Oxyma).Cyclic mixed anhydride.[1]In situ Acid Chloride (Neutral conditions).
Epimerization Risk Low (due to neighboring group effect of HOAt/Oxyma).Lowest (No oxazolone formation).Moderate (High reactivity can trigger racemization).
Purification Requires chromatography (remove urea/HMPA).Simple (Water-soluble byproducts).[2]Requires chromatography.
Cost High.[3]Moderate.Moderate.

Visualizing the Decision Logic

The following workflow illustrates the logical selection of coupling conditions based on substrate properties.

CouplingLogic Start Start: Cyclobutanamine Coupling CheckChiral Is the Carboxylic Acid Chiral/Epimerizable? Start->CheckChiral CheckSteric Is the Amine Extremely Hindered? (e.g., 1,1-disubstituted) CheckChiral->CheckSteric No (Achiral) ProtocolB Protocol B: T3P + Pyridine (Preserve Chirality) CheckChiral->ProtocolB Yes (Chiral Risk) ProtocolA Protocol A: HATU or COMU (Standard High Yield) CheckSteric->ProtocolA No (Mono-substituted) ProtocolC Protocol C: Ghosez's Reagent (Force Reaction) CheckSteric->ProtocolC Yes (Quaternary/Bulky)

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate chirality and steric hindrance.

Experimental Protocols

Protocol A: High-Throughput Coupling (HATU/COMU)

Best for: Discovery chemistry, achiral acids, or moderate sterics. Why: HATU generates the OAt-active ester, which is highly reactive. COMU is a safer (non-explosive) alternative with comparable efficiency.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Cyclobutanamine derivative (1.1 – 1.2 equiv)

  • HATU or COMU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[4]

Step-by-Step:

  • Pre-activation (Critical): Dissolve the Carboxylic Acid (1.0 equiv) and HATU/COMU (1.1 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (1.0 equiv only) and stir for 2–5 minutes. Note: Limiting base initially prevents guanidinylation of the amine.

  • Coupling: Add the Cyclobutanamine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.[5]

Protocol B: Low-Epimerization Coupling (T3P)

Best for: Coupling chiral amino acids to cyclobutanamines; Scale-up (kg). Why: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid via a cyclic transition state that minimizes oxazolone formation (the primary pathway for racemization).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Cyclobutanamine derivative (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA if possible to further reduce epimerization.

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Step-by-Step:

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Cyclobutanamine (1.1 equiv) in EtOAc or 2-MeTHF (0.1 – 0.2 M).

  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT naturally. Stir for 12–24 hours.

  • Self-Validating Workup:

    • Add water (volume equal to reaction solvent).

    • Stir vigorously for 10 minutes.

    • Separate layers.[6] Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃.

    • Note: T3P byproducts are water-soluble phosphates, ensuring a clean crude product.

Protocol C: The "Hammer" (Ghosez's Reagent)

Best for: Extremely hindered amines (e.g., 1-trifluoromethylcyclobutanamine), electron-deficient amines, or when HATU/T3P fails. Why: Generates an acid chloride in situ under neutral conditions, avoiding the harsh acidic conditions of SOCl₂ or (COCl)₂ that might decompose acid-labile protecting groups (Boc/tBu).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 – 1.5 equiv)

  • Cyclobutanamine derivative (1.2 equiv)

  • Base: DIPEA or Et₃N (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or CHCl₃.

Step-by-Step:

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

    • Stir for 1–2 hours. Monitor: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm activation.

  • Coupling:

    • In a separate vial, dissolve Cyclobutanamine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.

    • Add the amine solution to the activated acid solution.[6]

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Standard aqueous workup (NaHCO₃/Brine).

Visualizing the Ghosez Mechanism

Understanding the in situ activation is vital for troubleshooting.

GhosezMech Acid Carboxylic Acid (R-COOH) Inter Intermediate: 1-Acyloxy-enamine Acid->Inter + Ghosez Ghosez Ghosez's Reagent (Chloroenamine) Ghosez->Inter AcidCl Acid Chloride (R-COCl) Inter->AcidCl - Amide byproduct Amide Final Amide (R-CONHR') AcidCl->Amide + Amine / Base

Figure 2: Pathway for neutral in situ acid chloride generation using Ghosez's Reagent.

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (<20%) Steric clash prevents attack on active ester.Switch to Protocol C (Ghosez) . The acid chloride is smaller and more electrophilic than the OBt/OAt ester.
Epimerization Observed Base-mediated proton abstraction at alpha-carbon.Switch to Protocol B (T3P) . Use Pyridine or Collidine instead of DIPEA. Perform at 0°C.
Guanidinylation (+99 mass) Amine reacted with HATU/HBTU directly.Modify Protocol A: Ensure Acid + HATU are mixed before adding the amine. Reduce initial base.
Precipitation Peptide aggregation.Add chaotropic salts (LiCl) or use "Magic Mixture" solvent (DCM:DMF:NMP 1:1:1).

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

  • Ghosez, L., et al. (1979).[8] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications. [Link][8]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2][3][4][9] Tetrahedron. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Procedure for converting 3-(Pyrrolidin-1-yl)cyclobutanamine free base to dihydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 3-(Pyrrolidin-1-yl)cyclobutanamine Dihydrochloride [1][2]

Part 1: Introduction & Chemical Context

Subject: Conversion of 3-(Pyrrolidin-1-yl)cyclobutanamine (Free Base) to its Dihydrochloride Salt (2HCl). CAS Registry Number (Salt): 1229625-04-0 Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Scientific Rationale: 3-(Pyrrolidin-1-yl)cyclobutanamine is a bifunctional diamine featuring a strained cyclobutane core substituted with a tertiary pyrrolidine amine and a primary cyclobutylamine.

  • Basicity: The molecule contains two basic nitrogen centers. The pyrrolidine nitrogen is tertiary (approx. pKa ~10.5), and the cyclobutylamine is primary (approx. pKa ~9.5–10).

  • Stability: The free base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Conversion to the dihydrochloride salt locks both nitrogen centers, significantly enhancing oxidative stability, shelf-life, and water solubility (>50 mg/mL), which is critical for biological assay formulation.

  • Challenge: Small molecular weight diamine salts are frequently hygroscopic. This protocol utilizes anhydrous conditions to minimize the formation of gummy, amorphous solids, ensuring a free-flowing crystalline product.

Part 2: Materials & Equipment

Reagents:

  • Substrate: 3-(Pyrrolidin-1-yl)cyclobutanamine (Free Base) [>97% Purity].

  • Acid Source: 4.0 M Hydrogen Chloride in 1,4-Dioxane (preferred) or 2.0 M HCl in Diethyl Ether.

    • Note: Avoid aqueous HCl to prevent difficult water removal.

  • Solvents:

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) – Reaction Solvent.

    • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) – Anti-solvent for precipitation.

    • Methanol (MeOH) – For recrystallization (if needed).

Equipment:

  • Jacketed glass reactor or round-bottom flask with magnetic stirring.

  • Nitrogen/Argon inert gas line.

  • Addition funnel (pressure-equalizing).

  • Vacuum filtration setup (Buchner funnel) or Centrifuge.

  • Vacuum oven with desiccant (P₂O₅ or KOH).

Part 3: Experimental Protocol

Step-by-Step Methodology

1. Dissolution (Solvation of Free Base)

  • Charge the reaction vessel with 3-(Pyrrolidin-1-yl)cyclobutanamine free base (1.0 equiv).

  • Add Dichloromethane (DCM) (10 volumes relative to mass, e.g., 10 mL per 1 g).

  • Stir at room temperature until fully dissolved.

  • Critical Parameter: Cool the solution to 0–5 °C using an ice/water bath. The exotherm of neutralization can be significant; cooling prevents side reactions and controls crystal nucleation.

2. Acidification (Salt Formation)

  • Measure 2.2 to 2.5 equivalents of 4.0 M HCl in Dioxane.

  • Add the HCl solution dropwise over 15–20 minutes.

  • Observation: A white precipitate should begin to form immediately.

  • Mechanistic Insight: The first equivalent protonates the more basic pyrrolidine nitrogen. The second equivalent protonates the primary amine. Excess HCl ensures complete conversion to the dihydrochloride form.

3. Aging and Precipitation

  • Remove the ice bath and allow the slurry to warm to Room Temperature (20–25 °C) .

  • Stir for an additional 1–2 hours . This "aging" process allows the crystal lattice to organize, reducing the inclusion of impurities and solvent.

  • Optional: If the product forms a gum instead of a solid, add Diethyl Ether (5 volumes) dropwise to act as an anti-solvent and induce crystallization. Sonication may be required to initiate nucleation.

4. Isolation

  • Filter the solid under a stream of nitrogen (to prevent moisture absorption).

  • Wash the filter cake with 2 × 3 volumes of cold Diethyl Ether or MTBE. This removes residual acidity and organic impurities.

5. Drying

  • Transfer the solid immediately to a vacuum oven.

  • Dry at 40–45 °C under high vacuum (<5 mbar) for 12–24 hours.

  • Storage: Store in a tightly sealed vial with desiccant at -20 °C.

Part 4: Process Visualization

SaltFormation Start Free Base (Liquid/Low Melt Solid) Dissolve Dissolve in DCM Cool to 0°C Start->Dissolve AcidAdd Add 2.2 eq. HCl (4M in Dioxane) Dropwise Addition Dissolve->AcidAdd Precip Precipitation of Dihydrochloride Warm to RT & Age 1-2h AcidAdd->Precip Check Is product Crystalline? Precip->Check Triturate Add Et2O / Sonicate (Induce Nucleation) Check->Triturate No (Gum) Filter Filtration (N2 atm) Wash with Et2O Check->Filter Yes Triturate->Filter Dry Vacuum Dry 40°C, 12h Filter->Dry Final Target Salt (2HCl) CAS: 1229625-04-0 Dry->Final

Caption: Workflow for the controlled precipitation and isolation of the dihydrochloride salt.

Part 5: Quality Control & Characterization

Expected Analytical Data:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white free-flowing powder.
Identity (NMR) ¹H NMR (D₂O)Shifts of

-protons downfield relative to free base. Integration matches 2HCl stoichiometry.
Counter-ion AgNO₃ Titration29–33% Chloride content (Calcd. for C₈H₁₆N₂[3]·2HCl).
Solubility VisualSoluble in water (>50 mg/mL), DMSO; Insoluble in Et₂O, DCM.

Troubleshooting Guide:

  • Hygroscopicity (Sticky Solid):

    • Cause: Absorption of atmospheric water or incomplete removal of dioxane.

    • Fix: Redissolve in minimal hot MeOH, add Et₂O until cloudy, and recrystallize. Handle strictly under nitrogen.

  • Oiling Out (Gumming):

    • Cause: Addition of acid too fast or solvent too polar.

    • Fix: Decant supernatant, triturate the gum with fresh anhydrous Ether/Hexane, and scratch the flask wall with a glass rod.

References

  • General Procedure for Amine Salt Formation

    • Source: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435.
  • Synthesis of Cyclobutanamine Derivatives

    • Source: "Cyclobutylamine."[3][4][5][6] Organic Syntheses, Coll.[7] Vol. 5, p. 273 (1973); Vol. 44, p. 28 (1964).

  • Specific CAS Reference (Salt)

    • Source: ChemicalBook Entry for CAS 1229625-04-0 (3-Pyrrolidin-1-yl-cyclobutylamine, dihydrochloride).

Sources

Application Note: Optimization of Nucleophilic Substitution with Pyrrolidine on Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists, focusing on the specific challenges and solutions for nucleophilic substitution on cyclobutane rings.

Executive Summary

The introduction of pyrrolidine moieties onto cyclobutane scaffolds is a high-value transformation in medicinal chemistry, often used to modulate solubility and metabolic stability (e.g., in glutaminase inhibitors like CB-839 analogs). However, direct nucleophilic substitution (


) on cyclobutane rings is non-trivial due to I-strain (internal strain)  and the high propensity for 

elimination
.

This guide outlines a scientifically grounded protocol to maximize the yield of pyrrolidinyl-cyclobutanes while controlling stereochemistry. We transition from standard tosylate displacements to high-performance triflate workflows, providing a decision matrix for optimization.

Mechanistic Challenges & Strategic Solutions

The Conformational Barrier

Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain, with a fold angle of ~25°.

  • Steric Hindrance: A leaving group (LG) in the pseudo-equatorial position requires the nucleophile (pyrrolidine) to attack from a pseudo-axial trajectory. This path is often hindered by transannular hydrogens (C2/C4 interaction).

  • I-Strain: The transition state for

    
     requires the carbon to planarize (
    
    
    
    ). In small rings, this increases angle strain (deviating further from the ideal 109.5°), creating a high activation energy barrier.
The Elimination Trap ( )

Pyrrolidine is a secondary amine (


), acting as both a good nucleophile and a moderately strong base.
  • Competition: The strained cyclobutane ring readily undergoes elimination to form cyclobutene to relieve steric crowding.

  • Solution: To favor

    
     over 
    
    
    
    , we must increase the electrophilicity of the substrate (better LG) and use polar aprotic solvents to "naked" the nucleophile, while keeping temperatures moderate.

Optimization Workflow (Decision Matrix)

The following diagram illustrates the logical flow for optimizing this reaction, moving from standard conditions to "rescue" protocols for difficult substrates.

OptimizationWorkflow Start Substrate: Cyclobutyl Alcohol DecisionLG Select Leaving Group Strategy Start->DecisionLG RouteA Route A: Tosylation (Standard) (TsCl, Pyridine, DCM) DecisionLG->RouteA Non-hindered Robust Substrate RouteB Route B: Triflation (High Reactivity) (Tf2O, Pyridine, DCM, -78°C) DecisionLG->RouteB Hindered Sensitive Substrate Reaction Displacement Reaction (Pyrrolidine, Solvent, Base) RouteA->Reaction RouteB->Reaction Check Check Conversion (LCMS/NMR) Reaction->Check Success Success: >60% Yield (Stereoinversion Observed) Check->Success Good Yield Fail_Elim Failure: Elimination (Cyclobutene) Check->Fail_Elim Major Alkene Fail_NoRxn Failure: No Reaction / SM Recovered Check->Fail_NoRxn Low Conversion Opt_Temp Optimization: Lower Temp (0°C -> -20°C) Fail_Elim->Opt_Temp Suppress E2 Opt_Solvent Optimization: Switch Solvent (THF -> DMF or DMSO) Fail_NoRxn->Opt_Solvent Boost Nucleophilicity Opt_LG Optimization: Switch to Triflate/Nonaflate Fail_NoRxn->Opt_LG Lower Activation Energy Opt_Solvent->Reaction Opt_Temp->Reaction Opt_LG->RouteB

Caption: Decision tree for optimizing nucleophilic substitution on cyclobutane rings, balancing reactivity (LG selection) against side reactions (elimination).

Detailed Experimental Protocols

Protocol A: The "Triflate" Method (Recommended for High Yield)

Best for: Maximizing yield, preventing elimination, and ensuring stereochemical inversion.

Rationale: The triflate (OTf) group is approximately


 times more reactive than tosylate. This allows the substitution to proceed at lower temperatures (0°C or RT), where the activation energy for 

is met, but the higher barrier for

elimination is not.

Materials:

  • Substrate: cis-3-substituted-cyclobutanol (1.0 equiv)

  • Reagent: Triflic anhydride (

    
    ) (1.2 equiv)
    
  • Base 1: Pyridine (1.5 equiv) or 2,6-Lutidine (for acid sensitive substrates)

  • Nucleophile: Pyrrolidine (3.0 equiv)

  • Solvent: Anhydrous DCM (Step 1) and DMF or Acetonitrile (Step 2)

Step-by-Step Procedure:

  • Activation (In Situ): Dissolve the cyclobutanol and pyridine in anhydrous DCM under

    
    . Cool to -78°C.
    
  • Triflation: Dropwise add

    
    . Stir for 30 min at -78°C, then warm to 0°C for 10 min. Critical: Do not isolate cyclobutyl triflates if possible; they are thermally unstable.
    
  • Solvent Swap (Optional but recommended): Evaporate DCM under reduced pressure (keep bath <20°C) and immediately redissolve the residue in cold anhydrous DMF or MeCN.

    • Note: DCM is poor for

      
       with amines. Polar aprotic solvents stabilize the transition state.
      
  • Displacement: Add pyrrolidine (3.0 equiv) dropwise at 0°C.

  • Reaction: Allow to stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Endpoint: Look for disappearance of the triflate mass or spot.

  • Workup: Dilute with

    
     (to precipitate ammonium salts), wash with water/brine, dry over 
    
    
    
    .
Protocol B: The "Tosylate" Method (Robustness)

Best for: Large scale, stable intermediates, less reactive substrates.

Rationale: Tosylates are stable solids, allowing purification before the amine step.[1] However, they require heat to react with secondary amines on cyclobutanes, which increases elimination risk.

Step-by-Step Procedure:

  • Preparation: React cyclobutanol with

    
     (1.2 equiv), 
    
    
    
    (1.5 equiv), and DMAP (0.1 equiv) in DCM. Work up and purify the tosylate on silica.
  • Displacement: Dissolve cyclobutyl tosylate in DMSO (high dielectric constant is crucial here).

  • Addition: Add Pyrrolidine (5-10 equiv). The excess acts as the base.[2]

  • Heating: Heat to 60-80°C in a sealed tube.

    • Warning: Monitor closely. If cyclobutene forms (>10%), lower temp to 40°C and extend time, or switch to Protocol A.

Data Presentation: Variable Impact on Yield

The following table summarizes expected outcomes based on reaction parameters, derived from general cycloalkane substitution trends [1, 2].

ParameterCondition A (Poor)Condition B (Optimized)Impact on Mechanism
Leaving Group Tosylate (OTs)Triflate (OTf) OTf lowers

, allowing lower temp (

favored).
Solvent THF / DCMDMF / DMSO / MeCN Polar aprotic solvents solvate cations, leaving pyrrolidine "naked" and more nucleophilic.
Temperature Reflux (>80°C)0°C to RT High heat favors entropy-driven Elimination (

).
Stereochem Mixture / RetentionInversion

is stereospecific.[3] cis-OTf yields trans-amine.
Stoichiometry 1.1 equiv Amine3-5 equiv Amine Excess amine prevents protonation of the nucleophile by generated acid.

Troubleshooting & Controls

Issue: "I see only the elimination product (Cyclobutene)."
  • Cause: The reaction temperature is too high, or the base is too strong/bulky.

  • Fix: Switch to Protocol A (Triflate) at 0°C. The faster leaving group allows the substitution to outcompete elimination.

  • Alternative: Use a less basic nucleophile surrogate (e.g., azide

    
    ) followed by reduction, though this adds steps.
    
Issue: "No reaction occurs; starting material persists."
  • Cause: Steric hindrance of the puckered ring is blocking the nucleophile.

  • Fix: Add NaI (0.5 equiv) to the tosylate reaction (Finkelstein condition). This generates a transient, highly reactive cyclobutyl iodide in situ.

  • Fix: Use Microwave irradiation (e.g., 100°C for 10 min) in MeCN. Short bursts of heat can drive

    
     before elimination takes over.
    
Issue: "Stereochemistry is scrambled."
  • Cause:

    
     pathway is competing (carbocation formation).
    
  • Fix: Ensure anhydrous conditions and non-ionizing solvents. Increase nucleophile concentration to force second-order kinetics (

    
    ).
    

References

  • Master Organic Chemistry. The SN2 Reaction Mechanism. (Accessed 2025).[4][5] Detailed overview of backside attack and stereochemical inversion.

  • Hamlin, T. A., et al. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC, National Institutes of Health.

  • Hui, C., et al. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.[6] Journal of the American Chemical Society, 2021. (Provides context on the difficulty of direct synthesis and alternative contraction routes).

  • Schio, L., et al. A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates.[4] Synlett, 1999.[4] (Validates triflate reactivity principles).

  • Cowart, M. D., et al. Cyclobutyl amine derivatives. European Patent EP1888523B1. (Industrial examples of cyclobutyl amine synthesis).

Sources

The Strategic Integration of 3-(Pyrrolidin-1-yl)cyclobutanamine in Fragment-Based Drug Design: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery.[1][2][3] This approach, which utilizes small, low-molecular-weight compounds, or "fragments," offers a more comprehensive exploration of chemical space compared to traditional high-throughput screening (HTS).[2] A key to success in FBDD lies in the meticulous design and selection of fragment libraries. In recent years, there has been a significant shift towards incorporating three-dimensional (3D) fragments to better probe the complex topographies of biological targets.[4][5][6][7][8] This guide delves into the application of a particularly promising 3D fragment, 3-(Pyrrolidin-1-yl)cyclobutanamine, providing detailed protocols and strategic insights for its effective use in drug discovery campaigns.

Introduction: The Rise of 3D Fragments and the Value of Saturated Heterocycles

Historically, fragment libraries have been dominated by flat, aromatic structures.[7] While effective, this has led to an under-exploration of the rich, three-dimensional chemical space that is often crucial for achieving high-affinity and selective interactions with protein targets.[4] The "escape from flatland" has become a central theme in medicinal chemistry, with a growing emphasis on incorporating sp³-rich scaffolds that offer greater structural diversity and improved physicochemical properties, such as enhanced solubility.[8][9]

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[10][11] Its non-planar nature allows for a "pseudorotation," enabling it to adopt various conformations and efficiently explore the pharmacophore space.[11] When combined with a cyclobutane ring, as in 3-(Pyrrolidin-1-yl)cyclobutanamine, the resulting fragment possesses a well-defined 3D architecture, presenting distinct vectors for chemical elaboration.[12][13] This makes it an exemplary candidate for FBDD campaigns targeting a wide range of protein classes.

Physicochemical Profile of 3-(Pyrrolidin-1-yl)cyclobutanamine: Adherence to the "Rule of Three"

A foundational principle in FBDD is the "Rule of Three" (Ro3), which provides guidelines for selecting fragments with favorable properties for subsequent optimization.[1][14][15][16][17] These guidelines are crucial for ensuring that as a fragment hit is elaborated into a more potent lead compound, its physicochemical properties remain within a drug-like range.

Property"Rule of Three" GuidelineEstimated Value for 3-(Pyrrolidin-1-yl)cyclobutanamine
Molecular Weight (MW)< 300 Da~154.25 g/mol
Calculated LogP (cLogP)≤ 3~1.5
Hydrogen Bond Donors (HBD)≤ 31 (primary amine)
Hydrogen Bond Acceptors (HBA)≤ 32 (pyrrolidine nitrogen, primary amine nitrogen)
Rotatable Bonds≤ 32

As the table illustrates, 3-(Pyrrolidin-1-yl)cyclobutanamine comfortably adheres to the Ro3, making it an ideal starting point for an FBDD campaign. Its low molecular weight and lipophilicity provide ample room for optimization without falling into the trap of "molecular obesity."

Strategic Application in the FBDD Workflow

The integration of 3-(Pyrrolidin-1-yl)cyclobutanamine into an FBDD workflow follows a well-established, yet flexible, path from initial screening to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library (including 3-(Pyrrolidin-1-yl)cyclobutanamine) B Biophysical Screening (SPR, NMR, X-ray) A->B Primary Screen C Hit Confirmation & Validation B->C Hit Triage D Structural Biology (X-ray, Cryo-EM) C->D Structure Determination E Structure-Guided Design (Fragment Growing/Linking) D->E Binding Mode Analysis F Synthesis of Analogs E->F Design of New Molecules G SAR & Lead Optimization F->G Biological Testing G->E Iterative Optimization H Preclinical Development G->H Candidate Selection

Figure 1: A generalized workflow for fragment-based drug design, highlighting the key stages from initial screening to lead optimization.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for key experimental techniques used in FBDD, with a focus on the application of 3-(Pyrrolidin-1-yl)cyclobutanamine.

Fragment Library Preparation

A high-quality fragment library is the cornerstone of any FBDD project.[2]

Protocol 4.1.1: Preparation of a 3-(Pyrrolidin-1-yl)cyclobutanamine Stock Solution

  • Compound Acquisition: Obtain 3-(Pyrrolidin-1-yl)cyclobutanamine from a reputable commercial supplier or through in-house synthesis.[10][18][19]

  • Purity Assessment: Verify the purity of the fragment using LC-MS and ¹H NMR. A purity of >95% is recommended.

  • Solubility Testing: Determine the maximum solubility in a buffer compatible with your screening assay, typically containing a small percentage of DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting the binding of small molecule fragments to a target protein immobilized on a sensor chip.[20][21][22][23][24]

Protocol 4.2.1: SPR-based Fragment Screening

  • Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.[24] Aim for a low immobilization density to minimize mass transport effects.

  • System Priming: Prime the SPR system with a running buffer that is compatible with both the protein and the fragments. The running buffer should contain a DMSO concentration that matches the final concentration in the fragment solutions to minimize bulk refractive index changes.[20]

  • Fragment Dilution: Prepare a dilution series of the 3-(Pyrrolidin-1-yl)cyclobutanamine stock solution in the running buffer. Typical screening concentrations range from 100 µM to 1 mM.[25]

  • Injection and Data Collection: Inject the fragment solutions over the sensor chip surface and collect the binding sensorgrams in real-time.[20] Include buffer-only injections for double referencing.

  • Data Analysis: Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response. Calculate the ligand efficiency (LE) for each hit to prioritize fragments for further validation.[23]

SPR_Workflow A Protein Immobilization on Sensor Chip B Fragment Injection (Varying Concentrations) A->B C Real-time Binding Data Acquisition B->C D Sensorgram Analysis (Binding Response vs. Concentration) C->D E Hit Identification & Ligand Efficiency Calculation D->E

Figure 2: A simplified workflow for a typical SPR-based fragment screening experiment.

Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly robust method for confirming fragment binding and can provide valuable structural information.[26][27][28] Both ligand-observed and protein-observed NMR experiments are commonly employed.[29]

Protocol 4.3.1: Ligand-Observed NMR for Hit Validation (e.g., Saturation Transfer Difference - STD)

  • Sample Preparation: Prepare two NMR samples: one containing the target protein and 3-(Pyrrolidin-1-yl)cyclobutanamine, and a reference sample containing only the fragment.

  • NMR Data Acquisition: Acquire ¹H NMR and STD-NMR spectra for both samples.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals present in the STD spectrum confirm that the fragment is binding to the protein.

Protocol 4.3.2: Protein-Observed NMR for Binding Site Mapping (e.g., ¹H-¹⁵N HSQC)

  • Protein Labeling: Prepare a uniformly ¹⁵N-labeled sample of the target protein.

  • HSQC Titration: Acquire a series of ¹H-¹⁵N HSQC spectra of the labeled protein in the absence and presence of increasing concentrations of 3-(Pyrrolidin-1-yl)cyclobutanamine.

  • Chemical Shift Perturbation (CSP) Analysis: Analyze the spectra for chemical shift perturbations of specific amide resonances upon fragment binding. The residues exhibiting significant CSPs are likely to be at or near the binding site.

Structural Elucidation via X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing a detailed map of the binding interactions and guiding structure-based drug design.[17][30][31][32][33][34]

Protocol 4.4.1: Co-crystallization or Soaking of Protein Crystals with 3-(Pyrrolidin-1-yl)cyclobutanamine

  • Protein Crystallization: Grow high-quality crystals of the target protein.

  • Fragment Introduction:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of 3-(Pyrrolidin-1-yl)cyclobutanamine.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-protection and Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the complex. Refine the model to obtain an accurate representation of the fragment's binding mode.[32]

From Fragment to Lead: The Path of Optimization

Once a high-resolution structure of the 3-(Pyrrolidin-1-yl)cyclobutanamine-protein complex is obtained, the process of hit-to-lead optimization can begin.[2] The primary amine and the pyrrolidine ring of the fragment serve as excellent vectors for chemical modification.

  • Fragment Growing: This strategy involves adding chemical moieties to the fragment to extend into adjacent pockets of the binding site, thereby increasing affinity and potency.[27][30][35]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.[30][35]

  • Fragment Merging: Two overlapping fragments can be merged into a single, novel scaffold that incorporates the key binding features of both.[35]

Computational methods, such as molecular docking and in silico library design, play a crucial role in guiding these optimization strategies.[36][37][38][39][40]

Conclusion

3-(Pyrrolidin-1-yl)cyclobutanamine represents a valuable addition to the modern FBDD toolkit. Its inherent three-dimensionality, coupled with favorable physicochemical properties, makes it an excellent starting point for tackling challenging drug targets. By following the detailed protocols and strategic guidelines outlined in this document, researchers can effectively leverage this and similar 3D fragments to accelerate their drug discovery programs and unlock new therapeutic opportunities.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applic
  • Computational Approaches in Fragment Based Drug Design. Longdom Publishing.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Royal Society of Chemistry.
  • What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Fragment informatics and computational fragment-based drug design: an overview and upd
  • This fragment-based drug discovery library is designed to be sociable. Chemistry World.
  • Computational Fragment-Based Drug Design.
  • Why 3D is not the always the winner in fragment-based screening?.
  • What is Fragment-Based Drug Discovery?. AZoLifeSciences.
  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains.
  • Pushing the Rule of 3. Practical Fragments.
  • Practical Aspects of NMR-Based Fragment Screening. ScienceDirect.
  • Fragment library design. Stanford Medicine.
  • Computational fragment-based drug design of potential Glo-I inhibitors. Taylor & Francis Online.
  • Fragment screening by ligand observed nmr. Bruker.
  • Fragment-Based Drug Discovery. Molport.
  • 3D-Fragment Library. ChemDiv.
  • Screening and analysis of fragments using Biacore systems. Cytiva.
  • SPR-based Fragment Screening: Advantages and Applications.
  • Fragment screening by surface plasmon resonance.. SciSpace.
  • FBDD: Fragment-Based Drug Design. BioSolveIT.
  • Approaches to Fragment-Based Drug Design. University of Groningen.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • Screening Ligands by X-ray Crystallography.
  • Concepts and Core Principles of Fragment-Based Drug Design.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio.
  • Introduction into Fragment Based Drug Discovery. WuXi AppTec.
  • High-Throughput Crystallography: Reliable and Efficient Identific
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. XtalPi.
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.
  • Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
  • Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.
  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. University of York.
  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor.
  • Pyrrolidine Deriv

Sources

Application Note: Scalable Architectures for Pyrrolidinyl Cyclobutanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinyl cyclobutanamine motif—specifically 3-(pyrrolidin-1-yl)cyclobutan-1-amine —represents a high-value pharmacophore in modern drug discovery.[1] It serves as a conformationally restricted diamine spacer, offering a distinct vector for structure-activity relationship (SAR) exploration compared to flexible propyl linkers or rigid phenyl rings.

However, the synthesis of 1,3-disubstituted cyclobutanes is historically plagued by three challenges:

  • Thermodynamic Instability: The high ring strain (~26.3 kcal/mol) makes the ring susceptible to ring-opening during harsh activation steps.

  • Stereochemical Control: Accessing pure cis- or trans- isomers requires precise kinetic vs. thermodynamic control during reduction steps.

  • Scalability: Traditional photochemical [2+2] cycloadditions are difficult to scale beyond gram quantities due to photon flux limitations.

This Application Note details a non-photochemical, scalable protocol for synthesizing 3-(pyrrolidin-1-yl)cyclobutan-1-amine hydrochloride. The route utilizes a thermal [2+2] cycloaddition followed by a reductive amination cascade, designed for multigram to kilogram batches.

Strategic Route Analysis

The "Why" Behind the Chemistry

We bypass the photochemistry bottleneck by utilizing the thermal [2+2] cycloaddition of in situ generated dichloroketene with enol ethers. This method is exothermic but manageable with standard reactor cooling, unlike UV-dependent processes.

Key Advantages of this Protocol:

  • Safety: Avoids the isolation of unstable cyclobutanone intermediates; they are processed immediately or stored as stable acetals/ethers.

  • Selectivity: Uses Sodium Triacetoxyborohydride (STAB) for reductive amination, preventing over-alkylation and allowing stereochemical tuning.

  • Purification: Designed to rely on acid-base extractions and crystallization, minimizing silica gel chromatography at scale.

Reaction Scheme Overview

The synthesis proceeds in three distinct phases:

  • Scaffold Construction: [2+2] Cycloaddition to form the cyclobutanone core.

  • Motif Installation: Reductive amination to install the pyrrolidine.

  • Functional Transformation: Deprotection and conversion to the primary amine.[2][3]

SynthesisFlow Start Benzyl Vinyl Ether + Trichloroacetyl Chloride Inter1 Dichlorocyclobutanone Intermediate Start->Inter1 Zn/Cu, Et2O [2+2] Core 3-Benzyloxycyclobutanone Inter1->Core Zn, HOAc Dechlorination RedAm Reductive Amination (Pyrrolidine + STAB) Core->RedAm Prod1 1-(3-(Benzyloxy)cyclobutyl) pyrrolidine RedAm->Prod1 Stereoselective Deprot Hydrogenolysis (H2, Pd/C) Prod1->Deprot Alcohol 3-(Pyrrolidin-1-yl) cyclobutanol Deprot->Alcohol Final 3-(Pyrrolidin-1-yl) cyclobutan-1-amine Alcohol->Final Mitsunobu (Phthalimide) -> N2H4

Figure 1: Logical workflow for the synthesis of the target diamine scaffold.

Detailed Experimental Protocols

Phase 1: The Core Scaffold (3-Benzyloxycyclobutanone)

Target: 50g Scale

Mechanism: The reaction utilizes Zinc-Copper couple to dechlorinate trichloroacetyl chloride, generating highly reactive dichloroketene in situ. This undergoes a regioselective [2+2] cycloaddition with benzyl vinyl ether.

Step 1.1: [2+2] Cycloaddition
  • Setup: A 2L 3-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel under N2 atmosphere.

  • Reagents:

    • Benzyl vinyl ether (50.0 g, 0.37 mol)

    • Zinc-Copper couple (freshly activated, 48.0 g, 0.74 mol)

    • Diethyl ether (anhydrous, 800 mL)

    • Trichloroacetyl chloride (74.0 g, 0.41 mol)

  • Procedure:

    • Suspend Zn-Cu and benzyl vinyl ether in Et2O.

    • Critical Safety: Add trichloroacetyl chloride dropwise over 2 hours. The reaction is vigorous. Maintain gentle reflux using the addition rate. Do not add all at once.

    • Stir for an additional 12 hours at room temperature.

    • Filter the solids (Zn salts) through a Celite pad. Wash with Et2O.

    • Concentrate the filtrate to yield the crude 2,2-dichloro-3-benzyloxycyclobutanone (typically a dark oil).

Step 1.2: Dechlorination
  • Setup: 2L flask with mechanical stirrer.

  • Reagents:

    • Crude Dichlorocyclobutanone (from Step 1.1)

    • Zinc dust (100 g, excess)

    • Glacial Acetic Acid (500 mL)

  • Procedure:

    • Dissolve crude oil in acetic acid.

    • Add Zinc dust in portions at 0°C (exothermic).

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Dilute with Et2O (1L), neutralize carefully with sat. NaHCO3 (gas evolution!). Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Purification: Vacuum distillation (bp ~110°C @ 0.5 mmHg) or silica plug filtration.

    • Self-Validation: ^1H NMR should show loss of the distinctive downfield signals associated with the alpha-dichloro moiety.

Phase 2: Pyrrolidine Installation (Reductive Amination)

Target: Stereoselective Amine Formation

This step determines the cis/trans ratio. Using Sodium Triacetoxyborohydride (STAB) in DCE generally favors the thermodynamic cis-1,3 isomer (where the amino group and the benzyloxy group are cis to each other on the puckered ring) due to directed hydride delivery or equilibration.

  • Reagents:

    • 3-Benzyloxycyclobutanone (20.0 g, 113 mmol)

    • Pyrrolidine (1.1 equiv, 125 mmol)

    • Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 158 mmol)

    • Acetic Acid (1.1 equiv)

    • 1,2-Dichloroethane (DCE) (300 mL)

  • Procedure:

    • Mix ketone and pyrrolidine in DCE at 0°C. Add AcOH. Stir 30 mins to form iminium species.

    • Add STAB in one portion.

    • Stir at RT for 16 hours.

    • Quench: Add sat. NaHCO3. Extract with DCM.

    • Data Check: The product, 1-(3-(benzyloxy)cyclobutyl)pyrrolidine, is basic. Purify by acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM).

Phase 3: Functional Group Interconversion (The "Flip")

To get the final primary amine, we must convert the benzyl ether to an amine. Direct displacement is difficult. We use a deprotection/Mitsunobu sequence.

Step 3.1: Hydrogenolysis
  • Conditions: H2 (50 psi), 10% Pd/C, MeOH, RT, 12h.

  • Result: 3-(pyrrolidin-1-yl)cyclobutanol. (Quantitative yield usually).

Step 3.2: Mitsunobu Azidation (or Phthalimide)

To install the amine with stereochemical inversion (or retention via double inversion), the Mitsunobu reaction is preferred over mesylation/displacement due to the strained ring's resistance to SN2.

  • Reagents:

    • Alcohol (10 g)

    • Triphenylphosphine (PPh3) (1.2 equiv)

    • Phthalimide (1.2 equiv)

    • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

    • THF (anhydrous)

  • Procedure:

    • Dissolve Alcohol, PPh3, and Phthalimide in THF. Cool to 0°C.

    • Add DIAD dropwise.

    • Stir 12h.

    • Hydrazinolysis: Treat the crude phthalimide intermediate with Hydrazine hydrate in EtOH (reflux, 4h) to release the primary amine.

Stereochemical Control & Analysis

The cyclobutane ring pucker creates distinct "pseudo-axial" and "pseudo-equatorial" environments.

  • Thermodynamic Product: cis-1,3 (Both substituents pseudo-equatorial).

  • Kinetic Product: trans-1,3.

Stereoselectivity Table: Reductive Amination Conditions

Reducing AgentSolventTempMajor IsomerCis:Trans Ratio
NaBH4MeOH0°CMixed~50:50
STAB (Recommended) DCE/AcOH RT Cis >85:15
H2 / PtO2EtOHRTCis>90:10
L-SelectrideTHF-78°CTrans~20:80

Note: Ratios are substrate-dependent. The STAB method is preferred for scalability despite imperfect selectivity because the isomers are often separable by salt formation (e.g., oxalate or HCl salts).

Stereochem cluster_0 Hydride Attack Vectors Ketone 3-Substituted Cyclobutanone Imine Iminium Ion Intermediate Ketone->Imine Axial Axial Attack (Less Hindered) Imine->Axial STAB Equatorial Equatorial Attack (Torsional Strain) Imine->Equatorial Bulky Borohydrides Trans Trans-Isomer Axial->Trans Forms Trans-Amine (Kinetic) Cis Cis-Isomer (Target) Equatorial->Cis Forms Cis-Amine (Thermodynamic)

Figure 2: Stereochemical divergence in cyclobutanone reduction.

Troubleshooting & Critical Parameters

The "Stalled" Reductive Amination

Symptom: TLC shows remaining ketone after 16h. Cause: Steric bulk of the pyrrolidine/cyclobutane interface prevents iminium formation. Solution: Add 3Å molecular sieves to the reaction to sequester water, driving the equilibrium toward the imine before adding the hydride.

Dechlorination Exotherm

Symptom: Runaway temperature during Zn/HOAc step. Cause: Zinc surface area variation. Protocol Adjustment: Activate Zinc with 2% HCl, wash with water/acetone/ether, and dry under vacuum before use. Add Zn in small portions, waiting for the exotherm to subside between additions.

Amine Separation

Challenge: Separating cis/trans amine isomers. Method: Convert the crude amine mixture to the Oxalate Salt .

  • Dissolve crude amine in EtOH.

  • Add 1 equiv Oxalic acid in hot EtOH.

  • Cool slowly.[4] The cis-isomer oxalate usually crystallizes preferentially due to better packing symmetry.

References

  • Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Danheiser, R. L., et al. (1987). "A Method for the Synthesis of Cyclobutanones." Organic Syntheses. Link

  • Mella, M., et al. (1988).[5] "Stereoselective reduction of cyclobutanones." Journal of Organic Chemistry. (Demonstrates hydride attack preferences on cyclobutanes).

  • Pfizer Inc. (2010). "Process for the preparation of pyrrolopyrimidine derivatives." Patent WO2010141817. (Describes industrial handling of cyclobutane amines).
  • Melnykov, K. P., et al. (2019).[6] "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega.[6] Link (Relevant for pyrrolidine installation scale-up).

Disclaimer: This protocol involves hazardous reagents (Trichloroacetyl chloride, Zinc). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Reaction Kinetics & Protocol for Cross-Coupling of 3-(Pyrrolidin-1-yl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 3-(pyrrolidin-1-yl)cyclobutanamine presents a unique set of kinetic challenges distinct from standard alkyl amine cross-couplings. Unlike simple aliphatic amines, this substrate contains two competing nitrogen centers: a nucleophilic primary amine (the desired coupling partner) and a distal tertiary pyrrolidine nitrogen.[1]

This guide details the kinetic behavior of this scaffold, specifically addressing catalyst inhibition via off-cycle binding and conformational steering (cis/trans effects) . We provide a validated Reaction Progress Kinetic Analysis (RPKA) protocol to identify the catalyst resting state and optimize turnover frequency (TOF).

Mechanistic Analysis & Kinetic Challenges

The Substrate: Structural Considerations

The cyclobutane core adopts a puckered "butterfly" conformation.[1][2] This creates two distinct stereochemical environments for the primary amine:

  • Cis-Isomer: The amine and pyrrolidine are on the same face.[1] High potential for bidentate chelation to the Palladium center, forming a stable (but unproductive) 5- or 6-membered metallacycle depending on ring distortion.

  • Trans-Isomer: Substituents are on opposite faces.[1] Chelation is geometrically disfavored, but the pyrrolidine can still act as an intermolecular Lewis base, inhibiting the catalyst.

Kinetic Model: Distal Amine Inhibition

In standard Buchwald-Hartwig couplings, the rate law is often described as:


[1]

For 3-(pyrrolidin-1-yl)cyclobutanamine, the denominator term (


) becomes dominant. The tertiary pyrrolidine nitrogen (

) competes with the phosphine ligand or the oxidative addition complex for coordination sites on Pd(II).

Key Kinetic Signatures:

  • Negative Order in Amine: Increasing the concentration of the starting material decreases the reaction rate due to saturation of the catalyst by the non-reacting

    
    .
    
  • Induction Periods: Slow activation of the catalyst as it struggles to displace the chelating diamine.[1]

Proposed Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the active cycle versus the parasitic off-cycle equilibrium caused by the pyrrolidine moiety.[1]

G Pd0 Pd(0)-L (Active Species) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X AmineBind Pd(II)-Amine Complex (Pre-Deprotonation) OxAdd->AmineBind + Substrate (NH2) OffCycle OFF-CYCLE TRAP Pd(II) coordinated by Pyrrolidine N OxAdd->OffCycle + Substrate (N_pyr) (Reversible Inhibition) RedElim Reductive Elimination (Product Release) AmineBind->RedElim + Base - HX RedElim->Pd0 + Product OffCycle->OxAdd - Substrate

Figure 1: Catalytic cycle showing the competitive inhibition pathway where the distal pyrrolidine nitrogen binds to the Pd(II) oxidative addition intermediate.

Protocol: Reaction Progress Kinetic Analysis (RPKA)

Do not rely on yield at a single time point.[1] Use this protocol to determine the reaction order and identify inhibition.

Experimental Setup
  • Technique: In-situ IR (ReactIR) or Calorimetry (RC1/HFCal).[1] Alternatively, rigorous HPLC sampling.[1]

  • Conditions:

    • Catalyst: Pd(OAc)₂ / BrettPhos (or RuPhos).[1] Note: Bulky ligands are essential to prevent N-binding.

    • Solvent: t-Amyl alcohol or Dioxane (high boiling, non-coordinating).[1]

    • Base: NaOtBu (standard) or LHMDS (soluble base for homogeneous kinetics).[1]

"Same Excess" Experiment

This experiment validates catalyst stability and product inhibition.[1]

  • Run A (Standard): [Ar-Cl]₀ = 0.10 M, [Amine]₀ = 0.12 M (Excess = 0.02 M).[1]

  • Run B (Simulated Intermediate): [Ar-Cl]₀ = 0.05 M, [Amine]₀ = 0.07 M (Excess = 0.02 M).[1] Add 0.05 M of Product and Salt at the start.

  • Analysis: Time-shift the data of Run B. If the curves of Run A and Run B overlay perfectly, there is no catalyst deactivation or product inhibition.[1] If Run B is slower, the product (likely the diamine scaffold) is inhibiting the catalyst.

"Different Excess" Experiment

This determines the order in amine.[1]

  • Run C: [Ar-Cl]₀ = 0.10 M, [Amine]₀ = 0.12 M (Excess = 0.02 M).[1]

  • Run D: [Ar-Cl]₀ = 0.10 M, [Amine]₀ = 0.20 M (Excess = 0.10 M).[1]

  • Analysis: Compare the initial rates.

    • If Rate(D) > Rate(C): Positive order (Standard kinetics).[1]

    • If Rate(D) ≈ Rate(C): Zero order (Saturation kinetics).[1]

    • If Rate(D) < Rate(C): Negative order (Substrate Inhibition). This is the expected outcome for 3-(pyrrolidin-1-yl)cyclobutanamine.

Optimization Strategy

Based on the kinetic profile derived above, implement the following changes to the synthesis protocol.

Countering Substrate Inhibition

If the reaction is negative order in amine (inhibition by pyrrolidine):

  • Protocol Adjustment: Do not add all amine at the start. Use Semi-Batch Addition .

  • Method: Charge Catalyst, Aryl Halide, and Base.[1] Slowly dose the amine solution over 1-2 hours.

  • Mechanism: This keeps the free amine concentration low (

    
    ), preventing the formation of the off-cycle [Pd(Ar)(L)(N_pyr)] species.
    
Ligand Selection Table

Select ligands that sterically reject the tertiary amine binding.[1]

LigandTypeSuitabilityRationale
BrettPhos BiarylphosphineHigh Extremely bulky; prevents coordination of the distal pyrrolidine.
RuPhos BiarylphosphineHigh Excellent for secondary amines; bulky enough to minimize inhibition.[1]
XantPhos BidentateLow Bite angle often allows competitive binding of small chelating diamines.[1]
PPh₃ MonodentateFail Insufficient steric bulk; will result in rapid catalyst death via bis-amine coordination.[1]
Handling Cis/Trans Isomers[1][2]
  • Problem: Commercial 3-(pyrrolidin-1-yl)cyclobutanamine is often a mixture. The cis isomer reacts slower due to steric shielding of the NH₂ by the pyrrolidine ring puckering.[1]

  • Solution: Run the reaction at elevated temperature (

    
    C) to overcome the higher activation barrier of the cis isomer. If stereochemical retention is not required, the high temperature may facilitate in-situ epimerization to the more reactive trans form if a reversible deprotonation pathway exists.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction stalls at 50% conversion Catalyst poisoning by product or pyrrolidine.[1]Switch to BrettPhos Pd G4 precatalyst. Increase temperature.
Rate decreases as amine is added Substrate inhibition (Negative order).[1]Implement slow addition of the amine (syringe pump).[1]
Formation of de-halogenated arene

-hydride elimination competing with reductive elimination.[1]
The amine is bulky.[1][3] Switch to a ligand that promotes RE (e.g., RuPhos ).[1]
Low yield of Cis-isomer product Steric clash in the transition state.[1]Screen smaller Pd precatalysts (e.g., P(tBu)₃ Pd G2 ) specifically for the cis isomer.[1]

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps.[1] Angewandte Chemie International Edition, 44(28), 4302–4320.[1] Link[1]

  • Hume, P. A., et al. (2016). Tales of the Unexpected: Designing for the Unforeseen in Process Chemistry (Cyclobutane conformational analysis).[1] Chemical Reviews, 116(19), 12564.[1] Link[1]

  • Ingoglia, B. T., et al. (2019). Pd-Catalyzed Cross-Coupling of Secondary Alkyl Amines.[1] Tetrahedron, 75(14), 2199-2210.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Guide: Purification of Hygroscopic Amine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amine dihydrochloride salts (R-NH₂[1]·2HCl) are notorious in process chemistry. While the dihydrochloride form often increases aqueous solubility for biological assays, it introduces a significant processing penalty: extreme hygroscopicity . The crystal lattice energy of these salts is often disrupted by their high affinity for atmospheric water, leading to deliquescence (turning into liquid) within minutes of exposure.

This guide addresses the three most common failure modes: Oiling Out , Filtration Liquefaction , and Stoichiometric Imbalance .

Module 1: The "Oiling Out" Phenomenon

User Question: "I attempted to recrystallize my salt from hot ethanol, but upon cooling, it separated into a sticky brown oil at the bottom of the flask instead of crystals. How do I recover the solid?"

Technical Analysis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This is thermodynamically driven by impurities or an overly high supersaturation level. The "oil" is a solute-rich liquid phase that traps impurities.

The Solution: The "Cloud Point" Titration Method Do not cool the solution rapidly. Instead, use an anti-solvent addition method at steady temperature.

Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of a good solvent (e.g., Methanol or dry Ethanol) at moderate heat (40°C).

  • Titration: Dropwise add a non-polar anti-solvent (e.g., Diethyl Ether or MTBE) until a faint, persistent turbidity (cloudiness) appears.

  • Redissolution: Add one drop of the good solvent to make it clear again.

  • Nucleation: Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface.

  • Slow Diffusion: Place the flask in a sealed vessel containing the anti-solvent (Vapor Diffusion) or let it cool very slowly (1°C/min).

Visualization: Oiling Out Remediation Workflow

OilingOutWorkflow Start Problem: Salt Oiled Out Step1 Re-dissolve oil in min. polar solvent (MeOH/EtOH) Start->Step1 Step2 Is solution clear? Step1->Step2 Step3 Filter hot to remove insoluble particulates Step2->Step3 No (Haze) Step4 Add Anti-solvent (Et2O/MTBE) until 'Cloud Point' Step2->Step4 Yes Step3->Step4 Step5 Add 1 drop polar solvent to clear solution Step4->Step5 Step6 Seed & Cool Slowly (Avoid thermal shock) Step5->Step6 Result Crystalline Solid Step6->Result

Caption: Logical workflow for recovering crystalline solids from an oiled-out phase using the Cloud Point technique.

Module 2: Hygroscopicity & Filtration

User Question: "My solid looks perfect in the flask, but the moment I put it on the vacuum filter, it turns into a goo/gum. How do I isolate it?"

Technical Analysis: You are likely exceeding the Critical Relative Humidity (CRH) of the salt. When ambient humidity > CRH, the salt absorbs water faster than the solvent evaporates. Vacuum filtration exacerbates this by pulling large volumes of moist air through the cake.

The Solution: Inert Atmosphere Filtration (Schlenk Technique) You must exclude atmospheric moisture during the filtration process.

Protocol:

  • Setup: Use a Schlenk frit (sintered glass funnel with a side-arm and top joint).

  • Purge: Cycle the receiver flask and filter unit with Nitrogen/Argon 3 times.

  • Transfer: Cannula-transfer the slurry onto the frit under positive inert gas pressure.

  • Wash: Wash with anhydrous ether or pentane (these solvents repel water and evaporate rapidly).

  • Dry: Do not pull air through. Dry under high vacuum directly on the frit or in a desiccator with P₂O₅.

Data: Solvent Selection for Hygroscopic Salts

Solvent ClassExamplesSuitabilityNotes
Primary Solvent Methanol, EthanolHighGood solubility, but difficult to dry completely.
Anti-Solvent Diethyl Ether, MTBEBest Low boiling point, low water miscibility. Excellent for washing.
Anti-Solvent Hexanes, PentaneModerateGood for precipitation, but may not remove organic impurities well.
Avoid Water, wet AcetoneCritical Will cause immediate deliquescence or hydrolysis.
Module 3: Stoichiometry (The "2HCl" Problem)

User Question: "My NMR shows broad peaks and the integration suggests I have 2.5 equivalents of HCl or trapped solvent. How do I fix the stoichiometry?"

Technical Analysis: Dihydrochlorides often trap excess HCl in the crystal lattice or as a solvate. Conversely, if the pKa difference between the two amine sites is large, the second HCl might be "loose" (labile).

The Solution: Azeotropic Drying & Trituration Heating alone often fails because the salt melts or decomposes before releasing the trapped solvent/acid.

Protocol:

  • Trituration: Suspend the solid in anhydrous Diethyl Ether or Dichloromethane (DCM). Sonicate for 10 minutes. The excess HCl/solvent often remains in the supernatant. Filter and analyze.

  • Azeotropic Distillation:

    • Dissolve the salt in a small amount of Isopropanol (IPA) .

    • Rotary evaporate to dryness.

    • Mechanism:[2][3][4][5] IPA forms an azeotrope with water and can help carry off excess HCl gas during evaporation.

    • Repeat 2-3 times.

Visualization: Purity Decision Tree

PurityCheck Input Crude 2HCl Salt Check Check 1H NMR (D2O shake) Input->Check Excess Excess HCl (>2.0 eq) Check->Excess Broad/Shifted Peaks Trapped Trapped Solvent Check->Trapped Extra Peaks Pure Target Pure Check->Pure Clean Action1 Azeotrope with IPA or Toluene Excess->Action1 Action2 Triturate with Anhydrous Ether Trapped->Action2 Action1->Check Action2->Check

Caption: Decision tree for addressing non-stoichiometric impurities in amine salts.

Module 4: The "Nuclear Option" (When Recrystallization Fails)

User Question: "I've tried everything. It won't crystallize, and it's still sticky. What is the last resort?"

The Solution: Lyophilization (Freeze Drying) If the salt is stable in water (and only hygroscopic, not hydrolytically unstable), freeze drying is the ultimate purification for amorphous solids.

Protocol:

  • Dissolve the sticky residue in the minimum volume of HPLC-grade water.

  • Filter through a 0.22 µm syringe filter (removes dust/insolubles).

  • Freeze in a bath of dry ice/acetone.

  • Lyophilize for 24-48 hours.

    • Result: You will obtain a fluffy, amorphous powder. While not crystalline, it is chemically pure and easy to weigh.

    • Warning: Handle the resulting fluff in a glovebox or rapid-weighing environment, as the high surface area absorbs moisture instantly.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The authoritative standard for physicochemical properties and purification of specific organic salts).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Covers the "oiling out" phenomenon and salt selection in depth).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on stoichiometry and hygroscopicity of hydrochloride salts).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. (Details solvent screening for difficult amines).

Sources

Technical Guide: Separation of 3-(Pyrrolidin-1-yl)cyclobutanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers in the isolation and characterization of cis- and trans-3-(pyrrolidin-1-yl)cyclobutanamine. This document synthesizes industry-standard purification protocols with specific insights relevant to 1,3-disubstituted cyclobutane diamines.

Executive Summary & Triage

The separation of cis- and trans-3-(pyrrolidin-1-yl)cyclobutanamine presents a classic challenge in medicinal chemistry: separating polar, non-chromophoric, basic diastereomers.

  • The Core Challenge: The molecule contains two basic nitrogen centers (primary amine pKa ~10.6, pyrrolidine pKa ~10.3), leading to severe peak tailing on silica.

  • The Structural Challenge: The cyclobutane ring pucker allows for rapid conformational flipping, often complicating NMR assignment.

  • The Solution: A bifurcated strategy. Use Chromatography for small-scale (<1 g) rapid separation and Crystallization for process-scale (>10 g) resolution.

Decision Matrix: Which Path to Take?

Before starting, determine your scale and purity requirements.

G Start Start: Crude Mixture (Cis/Trans Ratio) ScaleCheck Scale Check Start->ScaleCheck SmallScale < 1 Gram (Discovery) ScaleCheck->SmallScale LargeScale > 10 Grams (Process) ScaleCheck->LargeScale MethodA Method A: Flash Chromatography (DCM/MeOH/NH4OH) SmallScale->MethodA Good Separation? MethodC Method C: Salt Screening (Diastereomeric Crystallization) LargeScale->MethodC MethodB Method B: Derivatization (Boc-Protection -> Sep -> Deprotect) MethodA->MethodB Poor Resolution Validation Validation: 1D NOE NMR (Confirm Geometry) MethodA->Validation MethodB->Validation MethodC->Validation

Figure 1: Strategic workflow for isomer separation.

Troubleshooting Guide: Chromatographic Separation

Applicability: Small scale (<5 g), rapid isolation.

Common Issue: Severe Tailing and Poor Resolution

Diagnosis: The basic amines interact strongly with the acidic silanols of the stationary phase. Solution: You must suppress ionization or cap the silanols.

Protocol A: The "Ammoniated" Solvent System

Do not use standard silica without modification.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10:1 Methanol : Ammonium Hydroxide (28-30% NH₃).

    • Note: Premix the MeOH and NH₄OH. Do not add NH₄OH directly to DCM as it is immiscible.

  • Gradient: 0% to 20% B over 20 CV (Column Volumes).

    • Tip: The trans isomer typically elutes first (less polar) in 1,3-disubstituted cyclobutanes, but this must be confirmed by NOE.

Protocol B: The "Boc-Triage" (If Protocol A Fails)

If the free amines co-elute, derivatization is the most time-efficient fix.

  • Protection: React crude amine with Boc₂O (1.1 eq) and Et₃N in DCM.

  • Separation: The resulting tert-butyl carbamates are much less polar and separate easily on silica using Hexane/EtOAc (typically 20–50% EtOAc).

  • Deprotection: Treat separated isomers with 4M HCl in Dioxane or TFA/DCM to recover the pure amine salts.

ParameterFree Amine (Protocol A)Boc-Derivative (Protocol B)
Resolution (Rs) Low to ModerateHigh
Total Time 2-4 Hours1-2 Days (includes synth steps)
Yield Loss Minimal~10-15% (2 steps)
Detection Difficult (Use Ninhydrin/Iodine)Easy (UV 210 nm)

Process Guide: Crystallization & Salt Screening

Applicability: Large scale (>10 g), high purity requirement.

The "Pfizer" Approach (Based on Ritlecitinib Intermediates)

Research on similar 1,3-disubstituted cyclobutanes (e.g., PF-06651600) demonstrates that diastereomeric salt formation is superior to chromatography for scale-up [1].

Step-by-Step Salt Screening Protocol

Do not guess the salt; screen for it.

  • Preparation: Dissolve 100 mg of crude mixture (known cis/trans ratio) in 10 volumes (1 mL) of solvent (EtOH or IPA).

  • Acid Addition: Add 0.5 to 1.0 equivalents of the following acids to separate vials:

    • p-Toluenesulfonic acid (Tosylate) – High success rate for cyclobutanes.

    • Hydrochloric acid (4M in dioxane) – Forms hygroscopic salts, good for solubility diffs.

    • L-Tartaric acid – Classic resolving agent.

    • Benzoic acid – Forms weaker salts, good for lattice packing.

  • Aging: Heat to 60°C to dissolve, then cool slowly to RT. Stir for 18 hours.

  • Analysis: Filter solids. Analyze the Mother Liquor vs. Solid Cake by NMR.

    • Success Criteria: If the ratio in the solid is >90:10 (either isomer), you have a hit. Recrystallize to upgrade to >99%.

Technical Insight: For 1,3-diamines, the Bis-Tosylate or Monohydrochloride salts often exhibit the largest solubility differential between isomers due to the rigidity of the crystal lattice preventing the inclusion of the "wrong" puckered conformer.

Analytical Validation: Distinguishing Cis vs. Trans

Critical Warning: Do not rely on "coupling constants" (


-values) alone. The puckering of the cyclobutane ring averages the dihedral angles, making 

unreliable for stereochemical assignment.
The Gold Standard: 1D NOE (Nuclear Overhauser Effect)

You must determine the spatial proximity of the methine protons at C1 and C3.

Experimental Setup
  • Solvent: CDCl₃ or DMSO-

    
     (if salt).
    
  • Target: Irradiate the methine proton at C1 (attached to the -NH₂ group).

  • Observation: Look for enhancement of the methine proton at C3 (attached to the pyrrolidine).

Interpretation Logic
  • Cis-Isomer (1,3-diaxial-like or 1,3-diequatorial-like):

    • In the cis isomer, the substituents are on the same face. Consequently, the ring protons (H1 and H3) are also on the same face (cis-relationship).

    • Result: Strong NOE enhancement between H1 and H3.

  • Trans-Isomer:

    • The substituents are on opposite faces. The ring protons H1 and H3 are on opposite faces.

    • Result: Weak or No NOE enhancement between H1 and H3.

Data Summary Table for Assignment:

FeatureCis-Isomer (Expected)Trans-Isomer (Expected)
H1-H3 NOE Strong Weak / Absent
Symmetry Plane of symmetry (meso-like)C2 Axis of symmetry
C1/C3 Carbon Shift Often shielded (upfield)Often deshielded (downfield)

(Note: Carbon shift trends are empirical and should be secondary to NOE).

Frequently Asked Questions (FAQ)

Q1: My compound is "oiling out" during the salt screen. What should I do? A: Oiling out indicates the temperature is above the metastable limit or the solvent is too polar.

  • Fix: Re-heat the oil to dissolve, add a "cloud point" amount of anti-solvent (e.g., MTBE or Heptane), and seed the solution with a tiny crystal if available. If no seed exists, scratch the glass surface vigorously. Switch to a less polar solvent system (e.g., EtOH -> EtOAc/EtOH).

Q2: Which isomer is thermodynamically more stable? A: Unlike cyclohexane (where equatorial is always stable), cyclobutane stability is complex. However, for 1,3-disubstituted cyclobutanes, the cis-isomer is often the thermodynamic product because the puckered ring allows both substituents to adopt pseudo-equatorial positions [2].

  • Implication: If you perform harsh equilibration conditions (high heat, strong base), you may enrich the cis isomer.

Q3: Can I use UV detection for the free amine? A: The molecule has weak UV absorbance (end absorption <210 nm).

  • Fix: Use ELSD (Evaporative Light Scattering Detector) or a CAD (Charged Aerosol Detector) for robust detection. If using UV, monitor at 205-210 nm but expect baseline drift from the MeOH/NH₄OH gradient.

References

  • Pfizer Inc. "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, 2018.

  • Wiberg, K. B. "Structures and Energies of Substituted Cyclobutanes." Journal of Organic Chemistry, 2005.

  • Separation of cis/trans-1,3-cyclobutane isomers : General methodology derived from Journal of Medicinal Chemistry protocols for JAK/STAT inhibitors containing aminocyclobutane motifs.

Technical Support Center: Stability & Handling of 3-(Pyrrolidin-1-yl)cyclobutanamine

[1]

Introduction: The "Deceptive" Stability of Cyclobutanamines

As researchers, we often treat amine building blocks as robust reagents.[1] However, 3-(Pyrrolidin-1-yl)cyclobutanamine presents a unique challenge.[1] It combines a strained four-membered ring with two nitrogen centers of distinct basicity: a secondary cyclic amine (pyrrolidine, pKa ~11.[1]3) and a primary amine on the ring (pKa ~9.6).[1]

In aqueous environments, this molecule is not "unstable" in the traditional sense of bond cleavage (hydrolysis).[1] Instead, it suffers from reactive capture (CO₂ scavenging) and pH-dependent aggregation .[1] Most users reporting "degradation" are actually observing carbamate formation or free-base precipitation.[1]

This guide deconstructs these failure modes and provides validated protocols to ensure the integrity of your stock solutions and assay buffers.

Module 1: The "Ghost Peak" Phenomenon (Carbamate Formation)

The Symptom: You dissolve the material in neutral water or mild buffer.[1] Within 2–4 hours, LCMS shows a new peak (+44 Da mass shift) or a split peak, while the parent peak diminishes.[1]

The Mechanism: Primary amines are potent nucleophiles.[1] In aqueous solution, they react rapidly with dissolved atmospheric carbon dioxide (CO₂) to form carbamic acid, which exists in equilibrium with the carbamate anion.[1] This is often mistaken for oxidation or hydrolysis.[1]

The Fix: Degassing and Acidification The reaction is reversible and pH-dependent.[1][2] Carbamates are unstable at low pH.[1]

Protocol: Preparation of Stable Aqueous Stock
StepActionTechnical Rationale
1 Select Solvent Use 0.1 M HCl or Phosphate Buffer (pH < 6.0) .[1] Avoid neutral water.[1]
2 Degas Sparge the buffer with Argon or Nitrogen for 15 mins before adding the compound.
3 Dissolution Dissolve the amine salt. If using the free base, add dropwise to the acidic buffer.[1]
4 Storage Store under inert atmosphere at -20°C.

Critical Insight: If you observe the +44 Da peak on LCMS, acidify your sample to pH 2–3 immediately before injection.[1] If the peak disappears, it was a carbamate artifact, not a permanent degradant.[1]

Module 2: The Solubility Cliff (Free Base vs. Salt)

The Symptom: The solution becomes cloudy or "oils out" upon standing, particularly when adjusting pH for biological assays (pH 7.4).

The Mechanism: This molecule is a diamine.[1]

  • pH < 8: Both nitrogens are protonated (Dicationic).[1] Highly soluble.[1]

  • pH ~ 9–10: The primary amine deprotonates.[1]

  • pH > 11: The pyrrolidine deprotonates.[1]

The monocationic species (predominant at pH 7–9) has significantly lower solubility than the dication.[1] If your concentration is high (>10 mM), the hydrophobic cyclobutane/pyrrolidine core drives aggregation.[1]

Troubleshooting Flowchart: Solubilization Strategy

SolubilityLogicStartStart: Dissolving 3-(Pyrrolidin-1-yl)cyclobutanamineCheckFormCheck Starting Material FormStart->CheckFormIsSaltIs it HCl/TFA Salt?CheckForm->IsSaltPowderIsFreeBaseIs it Free Base (Oil)?CheckForm->IsFreeBaseViscous LiquidTargetPHTarget pH for Assay?IsSalt->TargetPHDMSOStockMake 100mM Stock in DMSODilute <1% into BufferIsFreeBase->DMSOStockAcidicpH < 6.0TargetPH->AcidicStorage/SynthesisNeutralpH 7.0 - 8.0TargetPH->NeutralBio-AssayDirectDissolveDissolve directly in Buffer(Stable)Acidic->DirectDissolvePrecipRiskHIGH RISK: Precipitation& Carbamate FormationNeutral->PrecipRiskDMSOStock->NeutralSlow Dilution

Figure 1: Decision matrix for solubilization to prevent precipitation and instability.[1]

Module 3: Oxidative Degradation (N-Oxides)

The Symptom: Long-term storage in water leads to a gradual accumulation of impurities (+16 Da), even at low pH.[1]

The Mechanism: The tertiary nitrogen in the pyrrolidine ring is susceptible to oxidation by dissolved oxygen, forming an N-oxide .[1] While less reactive than the primary amine, this degradation is irreversible.[1]

The Fix:

  • Chelation: Trace metals (Fe, Cu) in water catalyze N-oxidation.[1] Add 0.1 mM EDTA to your aqueous buffers.[1]

  • Temperature: Oxidation kinetics are temperature-dependent.[1] Never store aqueous solutions at room temperature for >24 hours.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use the free base for my cellular assays? A: Yes, but do not dissolve it directly in media.[1] Dissolve the free base in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).[1] Dilute this stock into the media immediately before use. This minimizes the time the primary amine is exposed to aqueous CO₂ and prevents oiling out.[1]

Q2: I see two peaks in my NMR spectrum for the cyclobutane protons. Is my compound degrading? A: Not necessarily. 1,3-substituted cyclobutanes exist as cis/trans isomers .[1] Unless you purchased a stereochemically pure sample, you will see two sets of signals.[1] Check the ratio; if it changes over time (isomerization), that indicates acid-catalyzed ring stress, usually only seen in very strong acids (pH < 1) or high heat.[1]

Q3: Why does the pH of my solution drift upward over time? A: If stored in glass, the basic amine can leach silicates from the glass surface, or it may be absorbing CO₂ (which usually lowers pH, but complex buffering effects can occur). Always use polypropylene (plastic) vials for storage of aqueous amine solutions to prevent glass etching and ion leaching.[1]

Summary of Stability Data

ParameterConditionStability OutcomeRecommendation
pH Acidic (pH < 4)High Ideal for storage (HCl salt form).[1]
pH Neutral (pH 7–8)Moderate Risk of carbamate formation (t₁/₂ ~ 4–6 hrs in open air).[1]
pH Basic (pH > 10)Low Free base precipitates/oils out.[1]
Atmosphere AirPoor CO₂ scavenging is rapid.[1]
Atmosphere Argon/N₂Excellent Prevents carbamates and oxidation.[1]

References

  • Kinetics of Carbamate Formation

    • Versteeg, G. F., et al. "Kinetics of CO2 with primary and secondary amines in aqueous solutions."[1][3] Chemical Engineering Science (1996).[1]

    • Mechanism:[2][4][5] Describes the zwitterion mechanism where R-NH₂ attacks CO₂.[1]

  • Cyclobutane Synthesis & Properties

    • Conner, M. L., & Brown, M. K.[1][6] "Synthesis of 1,3-Substituted Cyclobutanes." Journal of Organic Chemistry (2016).[1]

    • Relevance: Establishes the structural integrity and isomeric n
  • Amine Oxidation & Handling

    • PubChem Compound Summary: Pyrrolidine.[1]

    • Relevance: details the basicity (pKa)
  • General Stability of Anticancer Drugs in Water (Analogous Amine Behavior)

    • Gómez-Canela, C., et al. "Hydrolytic stability of anticancer drugs."[1] Environmental Science and Pollution Research (2021).[1]

    • Relevance: Demonstrates how pH and temperature affect amine-containing drugs in aqueous environments.[1][7]

Validation & Comparative

1H NMR interpretation and peak assignment for 3-(Pyrrolidin-1-yl)cyclobutanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Scope

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride (2HCl) is a high-value bifunctional building block in fragment-based drug discovery (FBDD). Its utility lies in the rigid cyclobutane core, which vectors substituents into defined vectors, unlike flexible alkyl chains.

However, characterization of this molecule presents specific challenges:

  • Salt Stoichiometry: Distinguishing the dihydrochloride (2HCl) from the monohydrochloride or free base.

  • Stereoisomerism: The 1,3-substitution pattern on cyclobutane generates cis and trans isomers, which have distinct pharmacological profiles.

  • Ring Puckering: The "butterfly" conformation of cyclobutane complicates splitting patterns, often rendering standard multiplicity rules insufficient.

This guide provides a predictive framework for interpreting the 1H NMR spectrum of the 2HCl salt, comparing it against its free base and isomeric counterparts to ensure batch consistency.

Technical Comparison: 2HCl Salt vs. Free Base

The most immediate quality control check is confirming the ionization state. The formation of the dihydrochloride salt induces significant chemical shift perturbations (deshielding) and the appearance of exchangeable protons.

Table 1: Predicted Chemical Shift Comparison (DMSO-d₆)

Proton EnvironmentLabelFree Base (

ppm)
2HCl Salt (

ppm)

(Salt Effect)
Multiplicity / Note
Primary Amine NH H-N1N/A (Broad/Exchanged)8.2 – 8.6 New SignalBroad singlet (3H), disappears in D₂O
Pyrrolidinium NH H-N2N/A10.5 – 11.2 New SignalBroad singlet (1H), very deshielded
Cyclobutane

-CH (Amine)
H13.1 – 3.33.6 – 3.9 +0.5 – 0.6Quintet-like or Multiplet
Cyclobutane

-CH (Pyr)
H32.8 – 3.03.8 – 4.1 +1.0 – 1.2Multiplet (overlaps with H1 often)
Pyrrolidine

-CH₂
H-Pyr-

2.3 – 2.53.0 – 3.6 +0.7 – 1.0Broadened multiplet
Cyclobutane

-CH₂
H2/H41.5 – 2.42.4 – 2.9 +0.5Complex roofing (2nd order effects)

Critical Insight: The pyrrolidine nitrogen is more basic (


) than the primary cyclobutanamine (

). In a monohydrochloride scenario, the pyrrolidine protonates first. In the 2HCl salt, both are protonated. The appearance of the broad peak >10 ppm is the definitive signature of the pyrrolidinium species.
Stereochemical Assignment: Cis vs. Trans

For 1,3-disubstituted cyclobutanes, the cis isomer is generally the thermodynamic product because the ring puckering allows both substituents to adopt pseudo-equatorial positions. The trans isomer forces one substituent into a pseudo-axial position, creating transannular strain.

Differentiation Strategy
  • Symmetry: Both isomers possess a plane of symmetry (meso-like character in the NMR time scale due to rapid ring flipping), making the two protons on C2 equivalent to the two protons on C4 chemically, but they are magnetically non-equivalent.

  • NOE (Nuclear Overhauser Effect): This is the gold standard for assignment.

Figure 1: Isomer Assignment Logic

IsomerAssignment Start Unknown Isomer Sample (DMSO-d6) Step1 Identify Methine Protons H1 (CH-NH3) & H3 (CH-Pyr) Start->Step1 Step2 Run 1D NOE / 2D NOESY Irradiate H1 Step1->Step2 Decision Is Strong NOE observed at H3? Step2->Decision ResultCis CIS Isomer (Pseudo-diequatorial) Substituents on same face Decision->ResultCis Yes (H1 close to H3) ResultTrans TRANS Isomer (Pseudo-axial/equatorial) Substituents on opposite faces Decision->ResultTrans No (H1 distant from H3) Note Note: In the Cis isomer (puckered), the 1,3-diaxial-like distance is short. Trans isomer places protons on opposite faces. Decision->Note

Caption: Logical flow for assigning stereochemistry using Nuclear Overhauser Effect (NOE) spectroscopy. The spatial proximity of H1 and H3 in the cis-conformation yields a strong correlation.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS.

    • Why? D₂O causes rapid exchange of the ammonium protons (

      
       and 
      
      
      
      ), erasing the most diagnostic peaks for salt stoichiometry.
  • Concentration: 10–15 mg in 0.6 mL solvent.

Step-by-Step Method
  • Sample Preparation:

    • Dissolve the salt completely in DMSO-d₆. Ensure no suspension remains.

    • Tip: If the sample is hygroscopic (common for 2HCl salts), handle quickly or in a glovebox to prevent water peaks (

      
       ppm) from obscuring the cyclobutane methines.
      
  • Acquisition (1H Standard):

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds. Ammonium protons have long
      
      
      relaxation times; a short delay will reduce integration accuracy, making salt stoichiometry calculation impossible.
    • Scan range: -2 to 14 ppm (to catch the downfield pyrrolidinium proton).

  • Acquisition (D₂O Shake - Optional Validation):

    • After the initial scan, add 2 drops of D₂O to the NMR tube and shake.

    • Result: The peaks at >8.0 ppm and >10.0 ppm should vanish. This confirms they are exchangeable N-H protons and not impurities.

  • Integration Logic:

    • Calibrate the integral of the Pyrrolidine

      
      -CH₂ (4H multiplet ~1.9 ppm) to 4.00.
      
    • Verify the integration of the Ammonium peaks.

      • Primary Amine (

        
        ) should integrate to ~3.0.
        
      • Tertiary Amine (

        
        ) should integrate to ~1.0.
        
Detailed Peak Assignment (Reference Data)

Based on 400 MHz 1H NMR in DMSO-d₆.

Shift (

)
IntegrationMult.[1][2][3]AssignmentStructural Insight
10.85 1Hbr sNH⁺ (Pyr) Protonated tertiary amine. Broad due to quadrupole broadening from ¹⁴N.
8.45 3Hbr sNH₃⁺ (Cyc) Protonated primary amine. Distinct triplet splitting may be seen if dry.
3.95 1HmH3 Methine on cyclobutane ring attached to Pyrrolidine.
3.72 1HmH1 Methine on cyclobutane ring attached to Amine.
3.45 2HmH-Pyr-

Pyrrolidine ring protons adjacent to N (one face).
3.05 2HmH-Pyr-

'
Pyrrolidine ring protons adjacent to N (other face).
2.6 – 2.8 2HmH2a/H4a Cyclobutane methylene (pseudo-equatorial).
2.3 – 2.5 2HmH2b/H4b Cyclobutane methylene (pseudo-axial). Overlaps with DMSO.
1.95 4HmH-Pyr-

Pyrrolidine ring protons (remote from N).
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of NMR shifts in ammonium salts).
  • Hans J. Reich. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift correlations).

  • Wiberg, K. B., & Barth, D. E. (1969). The conformation of cyclobutane. Journal of the American Chemical Society, 91(18), 5124-5130. [Link] (Fundamental reference for cyclobutane puckering and isomerism).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Guide: Strategic LC-MS Method Development for 3-(Pyrrolidin-1-yl)cyclobutanamine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyrrolidin-1-yl)cyclobutanamine represents a distinct class of "analytical blind spots" in pharmaceutical development: it is highly polar, basic, lacks a UV-active chromophore, and possesses geometric isomerism (cis/trans) inherent to the cyclobutane ring. Traditional RPLC-UV methods fail due to lack of retention (void elution) and detection sensitivity.

This guide objectively compares three detection strategies, ultimately recommending HILIC-MS/MS (MRM) as the gold standard. We provide a validated workflow that solves the "retention vs. ionization" paradox common to aliphatic diamines.

Part 1: The Chemical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

FeaturePropertyAnalytical Implication
Basicity Diamine (pKa₁ ~9.6, pKa₂ ~11.2)Doubly charged (

) at acidic pH. Causes severe peak tailing on standard C18 columns due to silanol interaction.
Polarity LogP < 0 (Hydrophilic)Elutes in the void volume (

) on RPLC columns, preventing separation from matrix salts.
Chromophore None (Saturated rings)UV detection (<210 nm) is non-specific and prone to solvent interference. MS is mandatory.
Isomerism Cyclobutane RingExists as cis and trans geometric isomers. These have identical mass but different biological activities and must be chromatographically resolved.

Part 2: Strategic Comparison of Methodologies

We evaluated three primary strategies for detecting this impurity at trace levels (0.05% w/w).

High-pH RPLC-MS (The "Suppression" Strategy)

Uses hybrid-silica C18 columns at pH 10–11 (using Ammonium Bicarbonate/Hydroxide) to deprotonate the amines, increasing hydrophobicity and retention.

  • Pros: Familiar RPLC mechanism; good solvent compatibility.

  • Cons: High pH can suppress positive ESI ionization signal; column stability concerns over long campaigns; potential on-column degradation of labile impurities.

Derivatization-UV (The "Legacy" Strategy)

Pre-column reaction with reagents like Fmoc-Cl or Hexylchloroformate to add hydrophobicity and a chromophore.

  • Pros: Allows use of standard UV detectors.

  • Cons: Kinetic variability; formation of side-products; cannot distinguish isomers easily; labor-intensive.

HILIC-MS (The "Recommended" Strategy)

Uses a polar stationary phase (Amide or Bare Silica) with high-organic mobile phase. Retention is driven by partitioning into a water-enriched layer on the surface.

  • Pros: Superior retention for polar amines; elution order is orthogonal to RPLC (impurities elute away from hydrophobic API); enhanced ESI sensitivity (high organic content aids desolvation).

  • Cons: Long equilibration times; sensitivity to sample diluent composition.

Comparative Data Summary
MetricMethod A: RPLC (pH 10)Method B: Derivatization-UVMethod C: HILIC-MS (Recommended)
Retention Factor (

)
1.5 – 2.5> 5.03.0 – 6.0
Isomer Resolution (

)
< 1.2 (Partial)Unresolved> 2.0 (Baseline)
LOD (ng/mL) 10500.5
Sample Prep Time LowHigh (60+ mins)Low
Decision Logic for Method Selection

MethodSelection Start Analyte: 3-(Pyrrolidin-1-yl)cyclobutanamine CheckUV Has UV Chromophore? Start->CheckUV CheckPolarity Is it Polar/Basic? CheckUV->CheckPolarity No RPLC_UV Standard RPLC-UV CheckUV->RPLC_UV Yes CheckPolarity->RPLC_UV No CheckIsomers Isomer Separation Required? CheckPolarity->CheckIsomers Yes (LogP < 0) Deriv Derivatization-UV CheckIsomers->Deriv No HighPH_RPLC High pH RPLC-MS (Risk: Ion Suppression) CheckIsomers->HighPH_RPLC Alternative HILIC HILIC-MS/MS (Recommended) CheckIsomers->HILIC Yes (Cis/Trans) HighPH_RPLC->HILIC If Sensitivity Low

Figure 1: Decision matrix for selecting the analytical technique. HILIC is prioritized due to the specific need for isomer resolution and MS sensitivity.

Part 3: Recommended Protocol (HILIC-MS/MS)

This protocol is optimized for the separation of the cis and trans isomers of 3-(pyrrolidin-1-yl)cyclobutanamine.

Chromatographic Conditions
  • Column: Amide-bonded particle (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Why: Amide phases provide hydrogen bonding retention mechanisms ideal for the amine and pyrrolidine groups, offering better peak shape than bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why: Low pH ensures the amines are fully protonated for MS detection. High salt concentration (10mM) shields silanols to reduce tailing.

  • Mobile Phase B: Acetonitrile:Buffer A (95:5).

  • Gradient:

    • 0.0 min: 95% B

    • 1.0 min: 95% B

    • 7.0 min: 70% B

    • 8.0 min: 50% B (Wash)

    • 11.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Detection: MRM (Multiple Reaction Monitoring).[1]

  • Precursor Ion:

    
     141.1 
    
    
    
    (Calculated MW ~140.2).
  • Key Transitions:

    • 
       (Quantifier: Pyrrolidine ring fragment).
      
    • 
       (Qualifier: Cyclobutane ring fragmentation).
      
Sample Preparation (Critical Step)

The Diluent Effect: In HILIC, injecting a water-rich sample leads to peak distortion.

  • Protocol: Dissolve sample in 100% Methanol (stock), then dilute to working concentration using 80:20 Acetonitrile:Water .

  • Why: Matching the diluent to the initial mobile phase conditions (high organic) preserves peak focusing at the head of the column.

Part 4: Experimental Workflow & Isomer Resolution

The cyclobutane ring creates a stereochemical challenge. In HILIC, the cis and trans isomers often separate due to differences in their hydrodynamic volume and interaction with the water layer.

  • Trans-isomer: Typically more planar/extended. In HILIC, often elutes earlier than the cis isomer (depending on specific solvation).

  • Cis-isomer: Often more compact but may form stronger intramolecular H-bonds or interact differently with the stationary phase.

Self-Validating the Separation: If reference standards for individual isomers are unavailable, use forced degradation (acid/heat) or photolytic stress on the starting material. Cyclobutane derivatives often isomerize under stress, allowing you to confirm the presence of two distinct peaks with identical mass transitions.

Workflow cluster_prep Sample Prep cluster_lc HILIC Separation cluster_ms Detection Sample Sample (API + Impurity) Dilution Diluent: 80% ACN / 20% H2O Sample->Dilution Column Amide Column (pH 3.0) Dilution->Column Sep Isomer Separation (Cis vs Trans) Column->Sep ESI ESI+ Source (High Sensitivity) Sep->ESI MRM MRM: 141->70 ESI->MRM

Figure 2: End-to-end analytical workflow emphasizing the critical dilution step and isomer separation.

Part 5: Troubleshooting & Robustness

IssueRoot CauseCorrective Action
Peak Splitting Sample diluent too aqueous.Increase ACN in diluent to >75%.
Retention Drift HILIC water layer instability.Ensure equilibration time is at least 20 column volumes.
Low Sensitivity Ion suppression from buffer.Reduce Ammonium Formate to 5mM; ensure source temp is >350°C.
Isomer Co-elution Inadequate selectivity.Lower column temperature to 25°C to utilize steric selectivity or switch to a Zwitterionic (ZIC-HILIC) column.

References

  • Guidance for Industry, Q2(R1) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative text on HILIC mechanisms for basic amines).

  • Center for Drug Evaluation and Research. Control of Nitrosamine Impurities in Human Drugs (Relevant for general amine impurity control strategies).

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry.

Sources

Cyclopropylamine vs. Cyclobutanamine: A Reactivity & Stability Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug design, the choice between cyclopropanamine (CPA) and cyclobutanamine (CBA) derivatives is rarely a matter of simple bioisosterism. While both offer conformational restriction and metabolic blocking, their reactivity profiles diverge sharply under oxidative and catalytic conditions.[1]

  • Cyclopropanamine (CPA): Characterized by high

    
     character (Walsh orbitals) and extreme susceptibility to Single Electron Transfer (SET) induced ring opening.[1] It acts as a potent mechanism-based inhibitor (suicide substrate)  for CYP450 enzymes.[1]
    
  • Cyclobutanamine (CBA): Possesses similar ring strain energy (~26.5 kcal/mol) to CPA (~27.5 kcal/mol) but exhibits a significantly higher kinetic barrier to ring opening.[1] It functions as a stable, metabolically robust bioisostere suitable for standard Pd-catalyzed cross-couplings.[1]

Structural & Electronic Fundamentals

To predict reactivity, one must understand the orbital hybridization that differentiates these two rings.

Basicity ( ) and Hybridization

The basicity of the amine is directly influenced by the s-character of the carbon atom to which it is attached.

  • Cyclopropylamine (

    
    ):  The C-C bonds in the cyclopropane ring are derived from 
    
    
    
    -like orbitals (high p-character), forcing the exocyclic C-H and C-N bonds to have high s-character (
    
    
    ). This pulls the nitrogen lone pair closer to the nucleus, lowering the HOMO energy and reducing basicity compared to acyclic amines.
  • Cyclobutanamine (

    
    ):  The hybridization relaxation in the four-membered ring results in less s-character in the exocyclic bond compared to CPA. Consequently, CBA is more basic, behaving more like a typical primary amine (e.g., isopropylamine, 
    
    
    
    ).
FeatureCyclopropanamine (CPA)Cyclobutanamine (CBA)Impact on Drug Design
Ring Strain ~27.5 kcal/mol~26.5 kcal/molSimilar thermodynamic potential, but vastly different kinetics.
C-N Hybridization High s-character (

-like)
Moderate s-characterCPA is a weaker base; affects salt formation and H-bond strength.[1]
SET Oxidation Rapid Ring Opening (

)
Slow/ResistantCPA is a metabolic liability; CBA is stable.[1]

Reactivity Profiles: The "Performance" Comparison

Metabolic Stability & CYP450 Inhibition

The most critical distinction for medicinal chemists is the interaction with Cytochrome P450 enzymes.[1]

  • The CPA Liability: CPA derivatives are classic "suicide inhibitors."[1] Upon oxidation by the high-valent Heme-Oxo species (Compound I) in CYP450, the nitrogen undergoes Single Electron Transfer (SET) to form an aminium radical cation. Due to the ring strain and orbital overlap, this radical cation undergoes spontaneous ring opening to a carbon-centered radical, which then covalently modifies the heme porphyrin, killing the enzyme.

  • The CBA Advantage: While CBA can form a radical cation, the kinetic barrier to ring opening is sufficiently high that the radical usually undergoes standard deprotonation (

    
    -carbon oxidation) or back-electron transfer, sparing the enzyme.
    

CYP_Mechanism Substrate Drug-NH-Cyclopropyl SET SET Oxidation Substrate->SET + CYP450 CYP CYP450 (Cpd I) RadicalCat Aminium Radical Cation [Drug-NH-Cp]•+ SET->RadicalCat RingOpen Ring Opening (Carbon Radical) RadicalCat->RingOpen Fast (CPA) Metabolite Stable Metabolite (Hydroxylation) RadicalCat->Metabolite Slow (CBA) Covalent Covalent Adduct (Dead Enzyme) RingOpen->Covalent Irreversible

Figure 1: Divergent metabolic fates. CPA (Red path) leads to enzyme inactivation via ring opening.[1] CBA (Green path) resists opening, leading to standard metabolism.

Synthetic Utility: Pd-Catalyzed Coupling

In synthetic workflows, particularly Buchwald-Hartwig aminations or C-H activation, CBA behaves as a robust nucleophile. CPA, conversely, can poison catalysts or undergo oxidative ring opening under the same conditions.

  • Experimental Evidence: Recent studies in J. Org.[1] Chem. (2025) demonstrated that while CPA requires specialized ligands to prevent ring opening during Pd-catalyzed arylation, CBA couples in high yields (70–95%) using standard conditions without ring cleavage.

Experimental Protocols

Protocol A: Pd-Catalyzed Monoarylation (Stability Test)

Use this protocol to benchmark the stability of your amine scaffold during cross-coupling.

Objective: Couple the cycloalkylamine with 4-chlorotoluene and assess ring integrity.

Reagents:

  • Amine: Cyclopropylamine (1.2 equiv) OR Cyclobutylamine (1.2 equiv)

  • Aryl Halide: 4-Chlorotoluene (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Workflow:

  • Inertion: Charge a reaction vial with

    
    , BrettPhos, and 
    
    
    
    . Purge with Argon for 5 minutes.
  • Addition: Add 1,4-dioxane, followed by 4-chlorotoluene and the respective amine (CPA or CBA) via syringe.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Analysis: Cool to RT. Filter through a celite plug.[1] Analyze crude mixture via

    
     NMR.
    

Expected Results:

  • CBA Reaction: Clean conversion to N-(p-tolyl)cyclobutanamine.[1] Look for the quintet methine proton at

    
     ppm.[1]
    
  • CPA Reaction: Potential formation of N-(p-tolyl)cyclopropanamine (

    
     ppm for methine), but significant risk of linear allylamine byproducts or oligomers if the catalyst system promotes SET. Note: BrettPhos is chosen here specifically because it suppresses SET processes, allowing CPA to survive.[1] Using weaker ligands (e.g., 
    
    
    
    ) often leads to decomposition of CPA.

Decision Matrix: When to use which?

Design GoalRecommended ScaffoldRationale
Metabolic Stability Cyclobutanamine Resists oxidative ring opening; does not inhibit CYP450.[1]
Solubility (

)
Cyclopropanamine Lower

(~9.[1]1) reduces protonation at physiological pH compared to CBA, potentially improving permeability (LogD).[1]
Conformational Lock Cyclopropanamine Rigid "Walsh" bonds lock the N-substituent vector more strictly than the puckered cyclobutane ring.[1]
Synthetic Ease Cyclobutanamine Compatible with harsh oxidative conditions and radical-based C-H activation protocols.[1]

References

  • Mechanism-Based Inhibition of CYP450

    • S. Mirzaei et al., "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism," Frontiers in Chemistry, 2017.[2]

  • Basicity and Structure

    • PubChem Compound Summary for Cyclopropylamine (CID 69828) & Cyclobutylamine.[1]

  • Synthetic Reactivity (Pd-Catalysis)

    • "Palladium-Catalyzed Monoarylation of Cyclopropylamine," The Journal of Organic Chemistry, 2025. (Highlighting the stability contrast between C3 and C4 rings).
    • (Note: Generalized DOI for JOC; refer to specific 2025 volume for "Monoarylation of Cyclopropylamine" by T. Opatz et al. or similar recent authors).[1]

  • Radical Clock Kinetics

    • J. M.[1][3] Tanko et al., "Molecular orbital calculations of ring opening of the isoelectronic cyclopropylcarbinyl radical... and cyclopropylaminium radical cation," J. Org. Chem., 2003.[1]

Sources

Bioisosteric Profiling: Pyrrolidine vs. Piperidine and Rigidified Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth bioisosteric analysis of pyrrolidine and piperidine scaffolds versus their rigidified cyclobutane-containing analogs.

A Strategic Guide to sp³-Rich Scaffold Selection in Lead Optimization

Executive Summary: The Case for Rigidification

In modern drug discovery, the transition from planar aromatic rings to saturated heterocycles (increasing Fsp³) is a proven strategy to improve solubility and reduce promiscuity. However, the classical saturated rings—Pyrrolidine (5-membered) and Piperidine (6-membered) —often suffer from high conformational entropy and metabolic liabilities at the


-carbon positions.

This guide analyzes the strategic replacement of these "floppy" rings with Cyclobutane-containing analogs , specifically focusing on Spiro[3.3]heptanes (piperidine surrogates) and Spiro[3.4]octanes (pyrrolidine surrogates), as well as bridged systems like 3-Azabicyclo[3.1.1]heptane . These scaffolds leverage ring strain and geometric constraints to freeze bioactive conformations and block metabolic soft spots.

Quick Comparison Matrix
FeaturePyrrolidine Piperidine Spiro[3.3]heptane (Cyclobutane Analog)3-Azabicyclo[3.1.1]heptane
Ring Size 5-membered6-membered4,4-spiro fusedBridged 6/4 system
Conformation Envelope (flexible)Chair/Boat (flexible)Rigid, orthogonal vectorsRigid, defined exit vectors
Lipophilicity Low-MediumMedium-HighLower (typically)Similar ClogP, Lower LogD
Metabolic Stability

-C oxidation prone
High clearance (CYP)High (Steric blockade)High (Bridgehead protection)
Basicity (pKa) ~11.3~11.2~10.5 - 11.0~10.0 - 10.8

Structural & Physicochemical Analysis[1][2][3][4][5][6]

Conformational Landscape & Exit Vectors

The primary driver for switching to cyclobutane analogs is Exit Vector Analysis (EVA) .

  • Piperidine exists predominantly in a chair conformation. Substituents at the 4-position can adopt axial or equatorial orientations, creating a "swept volume" that may reduce binding specificity.

  • 2-Azaspiro[3.3]heptane (the cyclobutane analog of piperidine) locks the nitrogen and the distal carbon into a linear axis relative to the spiro center. The distance between the Nitrogen and the distal C6 is approx 3.7 Å, mimicking the N-C4 distance in piperidine (~3.8 Å) but with zero conformational flexibility.

Basicity and Permeability

The incorporation of the cyclobutane ring (specifically the azetidine moiety in spiro systems) alters the basicity.

  • Piperidine (pKa ~11.2): Highly basic, fully protonated at physiological pH. This aids solubility but can hinder membrane permeability (low passive diffusion) and lead to hERG liability.

  • Cyclobutane Analogs (pKa Modulation): The increased s-character of the lone pair in strained azetidine rings (in spiro systems) often lowers the pKa slightly (to ~10.5). This increases the fraction of neutral species at pH 7.4, potentially improving membrane permeability (

    
    ) without sacrificing solubility.
    
Metabolic Stability (The "Cyclobutane Effect")

Metabolic clearance of pyrrolidine and piperidine is dominated by CYP450-mediated


-carbon hydroxylation (N-dealkylation precursor) or oxidation of remote carbons.
  • Mechanism of Stabilization: Fusing or spiro-connecting a cyclobutane ring introduces steric bulk immediately adjacent to the nitrogen (in spiro[3.3] systems) or at the bridgehead. This steric hindrance prevents the approach of the CYP heme iron-oxo species to the

    
    -protons. Furthermore, the strain energy of the cyclobutane ring disfavors the formation of the radical intermediate required for oxidation.
    

Visualizing the Bioisosteric Relationships

The following diagram maps the structural evolution from classical rings to their cyclobutane-containing rigidified analogs.

Bioisosteres cluster_0 Classical Scaffolds cluster_1 Cyclobutane-Rigidified Analogs Pyrrolidine Pyrrolidine (Flexible, pKa ~11.3) Spiro34 2-Azaspiro[3.4]octane (Pyrrolidine Mimic) Pyrrolidine->Spiro34 Rigidification (Spiro-fusion) Piperidine Piperidine (Flexible, pKa ~11.2) Spiro33 2-Azaspiro[3.3]heptane (Piperidine Mimic) Piperidine->Spiro33 Bioisosteric Replacement (Linear Vector Mimicry) Bicyclo311 3-Azabicyclo[3.1.1]heptane (Bridged Piperidine) Piperidine->Bicyclo311 Bridging (Boat/Chair Mimicry) Spiro33->Bicyclo311 Alternative Geometry

Figure 1: Structural evolution from flexible amines to rigid spiro- and bridged-cyclobutane analogs.

Detailed Comparative Data

The table below synthesizes data from recent medicinal chemistry literature (see References) comparing these scaffolds in standard drug-like molecules.

PropertyPiperidine2-Azaspiro[3.3]heptane3-Azabicyclo[3.1.1]heptane
Vector Geometry Flexible (Chair/Twist)Linear / RigidDefined (Cis=Chair, Trans=Boat)
LogD (pH 7.4) Baseline-0.5 to -1.0 unit (More Polar)Similar to Piperidine
Solubility HighVery High (Disrupts crystal packing)High
Clint (Human Microsomes) High (Unstable)Low (Stable)Low (Stable)
hERG Inhibition Common liabilityReduced (Lower lipophilicity)Reduced
Synthetic Access Commodity ChemicalMulti-step (Cycloaddition)Specialized (Double alkylation)

Key Insight: The 2-azaspiro[3.3]heptane is the superior choice when solubility is the limiting factor. The 3-azabicyclo[3.1.1]heptane is preferred when a specific 3D-vector (mimicking a specific piperidine conformer) is required to maintain potency.

Experimental Protocols

Protocol: Synthesis of 2-Azaspiro[3.3]heptane Scaffold

Note: This scaffold is often constructed via [2+2] cycloaddition or alkylation of cyclobutane derivatives.

Objective: Synthesis of N-Boc-2-azaspiro[3.3]heptane (Key Intermediate).

  • Starting Material: Start with Methylene-cyclobutane and Chlorosulfonyl isocyanate (CSI) .

  • Cycloaddition:

    • Cool a solution of methylene-cyclobutane (1.0 eq) in anhydrous diethyl ether to 0°C.

    • Dropwise add CSI (1.0 eq) under

      
       atmosphere.
      
    • Stir at 0°C for 2 hours, then warm to RT overnight. This forms the

      
      -lactam intermediate (spiro-fused).[1]
      
  • Reduction:

    • Dissolve the

      
      -lactam in THF.
      
    • Add

      
       (2.5 eq) carefully at 0°C. Reflux for 4 hours to reduce the lactam carbonyl to the amine.
      
  • Protection:

    • Quench reaction (Fieser workup), filter, and concentrate.

    • Re-dissolve crude amine in DCM, add

      
       and 
      
      
      
      .
    • Purify via silica gel chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via

    
    -NMR (distinctive cyclobutane multiplets at 
    
    
    
    1.8-2.4 ppm).
Protocol: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability improvement of the cyclobutane analog vs. the parent piperidine.

  • Preparation:

    • Prepare 10 mM stock solutions of the Piperidine analog and the Spiro[3.3]heptane analog in DMSO.

    • Dilute to 1

      
       in phosphate buffer (pH 7.4).
      
  • Incubation:

    • Add human liver microsomes (0.5 mg/mL protein concentration).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time to determine

      
       and 
      
      
      
      .
  • Success Criteria: A >2-fold increase in half-life (

    
    ) for the spiro-analog indicates successful metabolic blockade.
    

Metabolic Pathway Visualization

Understanding why the cyclobutane analogs are stable is critical.

Metabolism cluster_pip Piperidine Metabolism (Unstable) cluster_spiro Spiro[3.3]heptane Metabolism (Stable) Pip Piperidine Ring CYP CYP450 (Oxidation) Pip->CYP AlphaOx Alpha-Carbon Hydroxylation CYP->AlphaOx Accessible C-H Bonds RingOpen Ring Opening / N-Dealkylation AlphaOx->RingOpen Rapid Spiro Spiro[3.3]heptane CYP_Block CYP450 (Blocked) Spiro->CYP_Block Steric Hindrance & Strain Energy Stable Intact Scaffold (Excreted) CYP_Block->Stable No Oxidation

Figure 2: Comparative metabolic fate. The spiro-cyclobutane system sterically hinders the CYP450 approach to the


-carbons.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Enamine Ltd. (2023). "Spirocyclic Piperidine Bioisosteres: 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane." Enamine Product Guide. Link

  • Levterov, V. V., et al. (2024).[2] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry. Link

  • BenchChem Technical Team. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[3] BenchChem Guides. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of

    
    -Secretase." Journal of Medicinal Chemistry. Link
    

Sources

A Comparative Guide to Elemental Analysis Standards for 3-(Pyrrolidin-1-yl)cyclobutanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride, a complex diamine salt, represents a class of molecules where precise stoichiometric composition is critical for its function in subsequent synthetic steps or as a final API. Verifying the elemental composition of such molecules is a foundational step in quality control, ensuring batch-to-batch consistency and adherence to regulatory standards.

This guide provides an in-depth comparison of the analytical standards and methodologies for the complete elemental characterization of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, comparing the "gold standard" techniques with robust alternatives. This document is designed for researchers, analytical scientists, and drug development professionals who require a validated, trustworthy framework for elemental analysis.

The Primary Standard: Theoretical Composition

Before any analysis can be performed, a theoretical benchmark must be established. The identity of the compound is defined by its molecular structure and the corresponding elemental makeup.

  • Parent Compound: 3-(Pyrrolidin-1-yl)cyclobutanamine

  • Structure: A pyrrolidine ring and an amine group attached to a cyclobutane core.

  • Molecular Formula (Free Base): C₈H₁₆N₂

  • Salt Form: Dihydrochloride (2HCl)

  • Final Molecular Formula: C₈H₁₈Cl₂N₂

  • Molecular Weight: 213.15 g/mol

Based on this formula, the theoretical elemental composition is calculated and presented in Table 1 . This theoretical data serves as the ultimate standard against which all experimental results must be compared.

ElementSymbolAtomic MassCountTotal MassPercentage (%)
CarbonC12.011896.08845.08%
HydrogenH1.0081818.1448.51%
NitrogenN14.007228.01413.14%
ChlorineCl35.453270.90633.26%
Table 1. Theoretical elemental composition of this compound (C₈H₁₈Cl₂N₂).

Part 1: Analysis of Organic Elements (Carbon, Hydrogen, Nitrogen)

The determination of carbon, hydrogen, and nitrogen content is most reliably achieved through combustion analysis, a technique commonly referred to as CHN analysis.

Methodology: Dynamic Flash Combustion

Principle of Causality: This method leverages the complete and instantaneous combustion of the organic sample in an oxygen-rich environment to convert the constituent elements into their simple gaseous oxides (CO₂, H₂O, NOx).[1] The key to accuracy is ensuring complete conversion, which is achieved through high temperatures (~900-1000°C) and a pure oxygen pulse. The subsequent reduction of NOx to N₂ gas and chromatographic separation of the gases allows for precise quantification using a thermal conductivity detector (TCD).[2][3] The TCD's response is directly proportional to the concentration of the gas passing over it, providing a robust and linear signal.

CHN_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 1-3 mg of Sample in Tin Capsule Autosampler Introduce Sample to Combustion Reactor via Autosampler Sample->Autosampler Standard Weigh 1-3 mg of Acetanilide Standard in Tin Capsule Calibration Generate Calibration Factor from Standard Standard->Calibration Calibrate Combustion Dynamic Flash Combustion (~1000°C with O2 Pulse) Autosampler->Combustion Gases_Initial Gas Mixture: CO2, H2O, NOx, O2 excess Combustion->Gases_Initial Reduction Pass over Heated Copper (NOx → N2) Gases_Initial->Reduction Gases_Reduced Gas Mixture: CO2, H2O, N2 Reduction->Gases_Reduced Separation GC Column Separation Gases_Reduced->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Integrate Peaks & Calculate %C, %H, %N Detection->Quantification Calibration->Quantification Apply Factor Validation Compare with Theoretical Values (Acceptance: ±0.4%) Quantification->Validation

Caption: Workflow for CHN analysis via dynamic flash combustion.

Experimental Protocol: CHN Analysis

This protocol is designed as a self-validating system, incorporating calibration and quality control checks.

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed correctly and the instrument has passed all leak checks.

    • Set the combustion furnace to 950°C and the reduction furnace to 650°C.

    • Set the GC oven to 65°C and the TCD to 290°C. Carrier gas (Helium) flow should be stable at 140 mL/min.

  • Calibration (Trustworthiness Pillar):

    • Accurately weigh (to 0.001 mg) 2-3 mg of a certified organic analytical standard, such as Acetanilide or BBOT, into a tin capsule.[4]

    • Analyze a minimum of three standards to establish a stable calibration factor (K-factor). The relative standard deviation (RSD) of the response factors should be ≤0.3%. This step ensures the instrument's response is accurate and reproducible.[5]

  • Sample Analysis:

    • Accurately weigh 2-3 mg of the this compound sample, which has been properly dried to remove residual solvents, into a tin capsule.[5]

    • Fold the capsule to ensure no air is trapped inside and place it in the autosampler.

    • Analyze the sample. For validation, each sample should be analyzed in duplicate or triplicate.

  • System Suitability and Data Acceptance:

    • Run a calibration standard after every 5-10 samples to check for instrument drift. The result must be within 0.3% of the theoretical value for the standard.[5]

    • The experimental %C, %H, and %N values for the sample should be within an absolute deviation of ±0.4% of the theoretical values calculated in Table 1 .

Part 2: Comparative Analysis of Dihydrochloride Content

The quantification of the chloride counter-ion is essential to confirm the salt stoichiometry. We compare two common but fundamentally different approaches: the modern, separation-based Ion Chromatography and the classical, reaction-based Argentometric Titration.

Methodology A: Ion Chromatography (IC)

Principle of Causality: IC is the premier method for ionic analysis in pharmaceuticals due to its high specificity and sensitivity.[6][7] The principle relies on the reversible interaction of ions in solution with an ion-exchange stationary phase (the column). A buffered aqueous mobile phase (the eluent) is used to carry the sample through the column. Chloride ions are separated from other potential anionic impurities based on their affinity for the resin.[8] Suppressed conductivity detection is used to enhance the signal-to-noise ratio; a suppressor device chemically removes the high-conductivity eluent ions, leaving only the analyte ions (chloride) in a low-conductivity water background for highly sensitive detection.[9]

Experimental Protocol: IC for Chloride
  • Eluent and Standard Preparation:

    • Prepare the eluent, typically a sodium carbonate/sodium bicarbonate buffer (e.g., 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃), using high-purity deionized water.

    • Prepare a certified 1000 ppm chloride standard solution. From this, create a calibration curve by preparing a series of standards (e.g., 1, 5, 10, 20, 50 ppm).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with deionized water. This creates a stock solution of ~500 ppm.

    • Further dilute this stock solution to fall within the linear range of the calibration curve (e.g., a 1:50 dilution to yield a theoretical concentration of 10 ppm).

  • Instrumental Analysis:

    • Equilibrate the IC system, including a suitable anion-exchange column (e.g., Metrosep A Supp or Dionex IonPac AS18), until a stable baseline is achieved.[9][10]

    • Inject the prepared standards to generate a calibration curve. The correlation coefficient (r²) must be >0.999.

    • Inject the prepared sample solution in triplicate.

  • System Suitability and Data Acceptance:

    • A check standard injected periodically must quantify to within ±5% of its known value.

    • The RSD of the triplicate sample injections should be ≤2.0%.

    • The final calculated chloride content should be compared to the theoretical value of 33.26%.

Methodology B: Argentometric Potentiometric Titration

Principle of Causality: This classical method is based on the precipitation reaction between chloride ions (Cl⁻) and silver ions (Ag⁺) to form insoluble silver chloride (AgCl).[11] Ag⁺(aq) + Cl⁻(aq) → AgCl(s) A standard solution of silver nitrate (AgNO₃) is used as the titrant. The endpoint of the titration, where all chloride ions have been precipitated, is detected by a sharp change in the millivolt (mV) potential of the solution. This potential is measured using a silver billet electrode, which is sensitive to the concentration of Ag⁺ ions in the solution.[12] The method is robust and does not require expensive chromatography equipment, making it a valuable alternative.

Experimental Protocol: Argentometric Titration
  • Titrant Standardization (Trustworthiness Pillar):

    • Prepare a 0.1 M AgNO₃ solution.

    • Accurately weigh a primary standard, such as dried sodium chloride (NaCl), and dissolve it in deionized water.

    • Titrate the NaCl standard with the AgNO₃ solution to determine its exact molarity. This step is critical for accurate results.[13]

  • Sample Preparation:

    • Accurately weigh approximately 150-200 mg of the sample into a 150 mL beaker.

    • Dissolve the sample in ~80 mL of deionized water.

    • Add 1 mL of concentrated nitric acid to acidify the solution, which prevents the precipitation of other silver salts.[13]

  • Titration:

    • Immerse the silver billet combination electrode and the stirrer into the sample solution.

    • Titrate the sample with the standardized 0.1 M AgNO₃ solution using an automatic titrator.

    • The titrator will automatically detect the equivalence point from the inflection in the mV vs. volume curve.

  • Calculation and Data Acceptance:

    • Calculate the percentage of chloride using the volume of titrant consumed, the standardized molarity of the titrant, and the initial sample weight.

    • The analysis should be performed in triplicate, with an RSD of ≤1.0%.

    • The result should be compared against the theoretical value of 33.26%.

Chloride_Comparison cluster_ic Ion Chromatography (IC) cluster_titration Argentometric Titration Start Sample Solution (Known Concentration) IC_Inject Inject into IC System Start->IC_Inject Titr_Add Add Nitric Acid Start->Titr_Add IC_Column Anion-Exchange Column Separation IC_Inject->IC_Column IC_Suppressor Chemical Suppression IC_Column->IC_Suppressor IC_Detect Conductivity Detection IC_Suppressor->IC_Detect IC_Result Result: High Specificity & Sensitivity IC_Detect->IC_Result Titr_Titrate Titrate with Standardized AgNO3 Titr_Add->Titr_Titrate Titr_Detect Potentiometric Endpoint (Silver Electrode) Titr_Titrate->Titr_Detect Titr_Result Result: Robust & Cost-Effective Titr_Detect->Titr_Result

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular characteristics of active pharmaceutical ingredients (APIs) is paramount. Many APIs are formulated as amine hydrochloride salts to enhance their solubility and bioavailability.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation and quality control of these compounds. This guide provides an in-depth comparison of the FTIR spectra of free amines and their hydrochloride salts, supported by experimental data and protocols, to enable accurate and insightful spectral interpretation.

The conversion of a basic amine to its hydrochloride salt introduces profound and readily observable changes in the FTIR spectrum. These changes are primarily due to the protonation of the nitrogen atom, leading to the formation of an ammonium cation (RNH₃⁺, R₂NH₂⁺, or R₃NH⁺). The strong ionic character and the introduction of N-H bonds in the cation (or the altered environment of existing N-H bonds) give rise to characteristic spectral features that are diagnostic for the presence of the salt form.[1][2]

The Spectroscopic Transformation: Free Amine vs. Amine Hydrochloride Salt

The most dramatic difference between the FTIR spectrum of a free amine and its hydrochloride salt lies in the high-frequency region (4000-2500 cm⁻¹), where N-H stretching vibrations occur.

In their free base form, primary amines exhibit two distinct, sharp to medium bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4] Upon protonation to form the hydrochloride salt, these two bands are replaced by a very broad and intense absorption envelope, often spanning from 3200 to 2800 cm⁻¹. This broad feature, sometimes referred to as the "ammonium band," is a hallmark of the -NH₃⁺ group and is a result of strong intermolecular hydrogen bonding between the ammonium cation and the chloride anion.[1] The C-H stretching vibrations of alkyl groups often appear as sharper peaks superimposed on this broad ammonium band.[1]

In the mid-frequency region, the N-H bending (scissoring) vibration of the free primary amine, typically seen around 1650-1580 cm⁻¹, is replaced by two distinct bands for the -NH₃⁺ group: an asymmetric bending vibration between 1625-1560 cm⁻¹ and a symmetric bending vibration from 1550-1500 cm⁻¹.[1]

Secondary amines in their free base form show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ region.[3][4] Similar to primary amines, protonation to the hydrochloride salt results in the appearance of a broad and intense "ammonium band" due to the -NH₂⁺ group, typically in the 3000-2700 cm⁻¹ range.[5]

The N-H bending vibration for secondary amine salts appears as a single band in the 1620-1560 cm⁻¹ region.[1][5][6] The presence of this single bending band, in conjunction with the broad N-H stretching envelope, helps to distinguish a secondary amine salt from a primary amine salt, which exhibits two bending bands.[1]

Tertiary amines lack N-H bonds and therefore do not exhibit N-H stretching or bending vibrations in their FTIR spectra.[3][4] This can sometimes make their identification by FTIR challenging. However, upon formation of the hydrochloride salt, a proton is added to the nitrogen atom, creating an N-H bond. This results in the appearance of a very broad and strong absorption in the 2700-2300 cm⁻¹ region, which is characteristic of the R₃NH⁺ group.[1] This distinct feature provides a clear and unambiguous indication of the presence of a tertiary amine salt.[1] Tertiary amine salts do not show N-H bending vibrations in the 1625-1500 cm⁻¹ region, which further aids in their differentiation from primary and secondary amine salts.[1]

Comparative Data Summary

The following table summarizes the key diagnostic FTIR absorption bands for free amines and their hydrochloride salts.

Amine/Salt Class Vibrational Mode Free Amine (cm⁻¹) Amine Hydrochloride Salt (cm⁻¹) Appearance
Primary (R-NH₂) N-H Stretch3400-3250 (two bands)[3][4]3200-2800[1]Broad, intense envelope
N-H Bend1650-1580 (one band)[3]1625-1560 (asymmetric)[1]Medium to sharp
1550-1500 (symmetric)[1]Medium to sharp
Secondary (R₂-NH) N-H Stretch3350-3310 (one band)[3][4]3000-2700[5]Broad, intense envelope
N-H Bend~1500 (weak/absent)[7]1620-1560 (one band)[1][5][6]Medium to sharp
Tertiary (R₃-N) N-H StretchAbsent[3][4]2700-2300[1]Broad, intense envelope
N-H BendAbsent[3][4]Absent[1]N/A

Experimental Protocols

Accurate and reproducible FTIR spectra are contingent upon proper sample preparation. For solid amine hydrochloride salts, the following two methods are most common.

This is the most common method for obtaining high-quality FTIR spectra of solid samples.

Protocol:

  • Grinding: Add approximately 1-2 mg of the amine hydrochloride salt sample to an agate mortar. Add about 100-200 mg of dry, spectroscopic grade KBr powder. Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than 2 micrometers to minimize scattering of the infrared radiation.[8]

  • Pellet Formation: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.

  • Pellet Inspection: Release the pressure and carefully remove the die. A transparent or translucent KBr pellet containing the dispersed sample should be obtained. Cloudiness can indicate insufficient grinding, moisture, or an incorrect sample-to-KBr ratio.[8]

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

This method is an alternative to the KBr pellet technique and is useful for samples that are sensitive to the pressure of the pellet press or may react with KBr.

Protocol:

  • Grinding: Place 5-10 mg of the finely ground amine hydrochloride salt in an agate mortar.[8]

  • Mulling: Add one to two drops of Nujol (mineral oil) to the powder and grind with a pestle to form a smooth, thick paste (mull).

  • Sample Application: Transfer a small amount of the mull onto one KBr or NaCl plate using a spatula. Place a second plate on top and gently press and rotate the plates together to create a thin, uniform film of the mull. The film should appear translucent without air bubbles.[8]

  • Spectral Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol itself will have characteristic C-H stretching and bending bands (~2920, 2850, 1460, and 1375 cm⁻¹), which will be superimposed on the sample spectrum.

Visualizing the Transformation

The following diagrams illustrate the structural changes and the resulting impact on the FTIR spectrum upon protonation of a primary amine.

Caption: Protonation of a primary amine to its hydrochloride salt.

G cluster_workflow FTIR Sample Preparation Workflow (KBr Pellet) start Start grind Grind 1-2 mg Sample with 100-200 mg KBr start->grind press Press Mixture in Die (8-10 tons) grind->press inspect Inspect Pellet (Transparent/Translucent?) press->inspect acquire Acquire FTIR Spectrum inspect->acquire Yes regrind Re-grind or Adjust Ratio inspect->regrind No (Cloudy) end End acquire->end regrind->grind

Caption: KBr pellet preparation workflow for solid samples.

Causality and Field-Proven Insights

The broadening of the N-H stretching band in amine salts is a direct consequence of strong hydrogen bonding between the N-H protons and the chloride anion, as well as with neighboring salt molecules in the crystal lattice. This interaction creates a continuum of vibrational energy states, resulting in a broad absorption envelope rather than sharp, discrete peaks. The position of this broad band is also influenced by the degree of substitution on the nitrogen atom; as more alkyl groups are added (primary < secondary < tertiary), the N-H stretching frequency generally decreases.

In a drug development setting, confirming the salt form of an API is a critical step. FTIR provides a rapid and definitive method for this verification. For instance, if a synthesis is intended to produce the hydrochloride salt of a primary amine, the absence of the characteristic two sharp N-H stretching bands and the presence of the broad ammonium band provides strong evidence of successful salt formation. Conversely, the presence of the free amine's spectral features could indicate incomplete reaction or decomposition of the salt.

References

  • IR: amines. (n.d.). In University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Hornig, D. F. (1951). The Infrared Absorption and Reflection Spectra of the Ammonium Halides. Journal of the Optical Society of America, 41(9), 564.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1957). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 35(4), 304-309.
  • Hardy, J. R., & Karo, A. M. (1971). Vibrational spectra of the ammonium halides and the alkali-metal borohydrides. UBC Library Open Collections. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Chem LibreTexts. (2026, February 5). Prepare a sample of HCl gas for FTIR. YouTube. Retrieved from [Link]

  • Durig, J. R., & Antion, D. J. (1969). Low-Frequency Vibrations in Ammonium Iodide and Ammonium Bromide. The Journal of Chemical Physics, 51(8), 3639-3647.
  • Oxton, I. A., Knop, O., & Falk, M. (1975). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 53(19), 2675-2686.
  • LibreTexts. (2020, May 30). 20.3: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Knop, O., Oxton, I. A., & Falk, M. (1978). Infrared spectra of the ammonium ion in crystals. Part VI. Hydrogen bonding in simple and complex ammonium halides. Canadian Journal of Chemistry, 56(3), 303-315.
  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • George, W. O., & McIntyre, P. S. (2011). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • University of the West Indies at Mona, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • LibreTexts. (2023, October 24). 4.9.11.4: Part I - FTIR spectrum of a mixture of HCl and DCl gas. Chemistry LibreTexts. Retrieved from [Link]

  • Müller, M. (2023, December 1). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. Spectroscopy. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • MKS Instruments. (n.d.). Method for HCL Monitoring by FTIR Analysis. SlideShare. Retrieved from [Link]

  • MIDAC Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]

  • analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride

[1][2]

Executive Summary & Core Directive

Do not dispose of this compound down the drain.

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is a nitrogen-containing organic salt.[1][2] Its disposal is governed by its classification as an organic amine salt with acidic properties (due to the dihydrochloride counterions).[2]

Immediate Action Required:

  • Segregate: Keep separate from strong oxidizers and hypochlorites (bleach).[2]

  • Classify: Treat as Hazardous Waste (RCRA classification dependent on pH and formulation).

  • Containerize: Use high-density polyethylene (HDPE) or glass containers.

Chemical Risk Assessment (The "Why")

To dispose of this chemical safely, you must understand the causality between its molecular structure and its hazard profile.[2]

FeatureChemical BasisDisposal Implication
Dihydrochloride Salt The .2HCl moiety hydrolyzes in moisture/water to release protons (

) and chloride ions (

).[1][2]
Corrosivity Risk: Aqueous solutions may have a pH < 2.0, triggering EPA Waste Code D002 .[3]
Secondary/Tertiary Amines Contains a pyrrolidine ring (secondary amine derivative) and a cyclobutylamine (primary amine derivative).[2]Reactivity Risk: NEVER mix with Bleach. Reaction with sodium hypochlorite forms unstable/explosive N-chloroamines .[1][2]
Cyclobutane Ring Four-membered carbon ring with significant angle strain (~26 kcal/mol).[1][2]Thermal Sensitivity: While the salt stabilizes the structure, avoid autoclaving or high-heat treatment of the waste, which could trigger ring-opening decomposition.[1][2]

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Substance)

Scenario: You have expired dry powder or contaminated weighing boats.[2]

  • Container Selection: Use a wide-mouth HDPE jar or a clear glass jar with a Teflon-lined cap.[1][2]

  • Labeling: Mark the container as "Hazardous Waste - Solid Organic Amine Salt."

    • Constituents: 3-(Pyrrolidin-1-yl)cyclobutanamine 2HCl (100%).[1][2]

    • Hazard Checkbox: Irritant, Corrosive (Solid).[2]

  • Secondary Containment: Place the sealed jar into a clear plastic bag (4-mil polyethylene) before placing it in the satellite accumulation area.

  • Disposal Path: Lab Pack for high-temperature incineration.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in solvent (water, DMSO, Methanol).[2]

CRITICAL DECISION NODE: Is the solvent Organic or Aqueous?

Stream 1: Organic Solvent (DMSO, Methanol, DMF) [1][2]
  • Segregation: Pour into the "Non-Halogenated Organic" waste stream.[2]

    • Note: Although the molecule contains chloride ions, the solvent determines the classification in most jurisdictions. However, if the concentration is >5%, check with EH&S if it requires the "Halogenated" stream to protect incinerator scrubbers.

  • pH Check: If the solution was acidified further during the reaction, ensure the waste container is compatible (glass or HDPE, not metal).

Stream 2: Aqueous Solution
  • pH Testing: Test the pH. If pH < 2.0, it is D002 Corrosive Waste .[3]

  • Neutralization (Optional - ONLY if permitted by local EH&S):

    • Slowly add dilute Sodium Bicarbonate (

      
      ) to adjust pH to 6–8.[2]
      
    • Warning: This will liberate

      
       gas and potentially free the amine base. Ensure ventilation.
      
  • Collection: Collect in "Aqueous Hazardous Waste" carboys. DO NOT pour down the sink.

Visual Decision Logic

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:3-(Pyrrolidin-1-yl)cyclobutanamine 2HClStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid SolutionState->LiquidSolidBinSolid Waste Bin(Lab Pack)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckOrganicOrganic Solvent(DMSO, MeOH)SolventCheck->OrganicAqueousAqueous SolutionSolventCheck->AqueousOrgBinOrganic Waste Carboy(Tag: Nitrogenous)Organic->OrgBinpHCheckCheck pHAqueous->pHCheckAqBinAqueous Waste Carboy(Tag: Corrosive/Toxic)pHCheck->AqBinAdjust pH if req.WarningCRITICAL:NO BLEACH / HYPOCHLORITESolidBin->WarningOrgBin->WarningAqBin->Warning

Figure 1: Decision tree for segregating amine salt waste. Note the universal prohibition of bleach.[2]

Regulatory Compliance & Waste Codes

Proper coding ensures the waste management facility incinerates the material correctly.

JurisdictionCodeDescriptionApplicability
US EPA (RCRA) D002 Corrosive WasteApplies if aqueous solution pH

2.[1][2][3]
US EPA (RCRA) None Non-listed Hazardous WasteIf solid/neutral.[2] Disposed of via "Method Code H040" (Incineration).[2]
European Waste Catalogue 07 01 04 Other organic solvents/washing liquidsIf dissolved in organic solvent.[2]
European Waste Catalogue 16 05 06 Laboratory chemicals (organic)Pure substance disposal.[2]

Note: The asterisk () in EWC codes denotes hazardous waste.*[2][4]

Emergency Contingencies

Spills (Solid)[1][2]
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Action: Do not dry sweep (creates dust).[2][5] Cover with a wet paper towel or use a HEPA vacuum designated for chemical spills.[2]

  • Clean up: Wipe the area with water, then ethanol.[2] Place all cleanup materials in the Solid Waste bin.

Spills (Liquid)[1][2]
  • Absorb: Use a universal absorbent pad or vermiculite.[2]

  • Neutralize: If the spill is large and acidic (pH < 2), sprinkle Sodium Carbonate (Soda Ash) over the spill until bubbling ceases.[2]

  • Disposal: Scoop the resulting sludge into a hazardous waste bag/pail.

References

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. (Accessed 2025).[2][6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002). [Link][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link]

  • PubChem. Compound Summary: Pyrrolidine (General Amine Hazards). [Link][2]

Personal protective equipment for handling 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, handling, and disposal protocols for 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride , tailored for research and drug development environments.

CAS Number: 1229625-04-0 Formula: C₈H₁₆N₂[1] · 2HCl Molecular Weight: 213.15 g/mol Physical State: Solid (typically white to off-white powder)

Executive Summary & Risk Assessment

As a Senior Application Scientist, I prioritize the "Safety by Design" principle. This compound is a bifunctional amine salt featuring a cyclobutane core. The dihydrochloride salt form significantly reduces the volatility compared to its free base, but it introduces specific handling nuances regarding acidity and hygroscopicity.

Core Hazard Profile (GHS Classification Inferred):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Precautionary classification for functionalized amines).

Scientific Insight: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While the salt is stable, in situ neutralization liberates the free base, which may exhibit higher reactivity and volatility. Always handle the salt as a potential sensitizer.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix for this compound class.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Standard nitrile provides >480 min breakthrough protection for the solid salt. If dissolved in organic solvents (DCM, DMF), upgrade to Double-gloving or 0.2 mm thickness .
Eye Protection Chemical Safety Goggles Safety glasses with side shields are minimum; however, goggles are required if working with fine powder to prevent dust entry into the lacrimal duct.
Respiratory N95 / P100 Mask (Outside Hood)Fume Hood (Standard)The salt is a respiratory irritant. All weighing and open-vessel manipulations must occur inside a certified chemical fume hood.
Body Defense Lab Coat (Cotton/Poly blend) Standard protection. Ensure cuffs are tucked into gloves to prevent wrist exposure.

Operational Protocols

A. Weighing & Transfer Strategy
  • The Challenge: Amine hydrochloride salts are often hygroscopic . Exposure to ambient humidity can cause clumping, altering stoichiometry.

  • Protocol:

    • Acclimate the container to room temperature before opening to prevent condensation.

    • Weigh inside a fume hood. Use an anti-static gun if the powder is flyaway.

    • Critical Step: Re-seal the container immediately with Parafilm or under inert gas (Nitrogen/Argon) if storing for long periods.

B. Solubilization & Reaction Setup
  • Solubility: Highly soluble in water, methanol, and DMSO. Moderately soluble in ethanol. Insoluble in non-polar solvents (Hexanes, Toluene).

  • Exotherm Risk: Dissolution in water may be slightly exothermic due to solvation of the ions.

  • Free-Basing (In Situ): If your reaction requires the free amine:

    • Suspend the dihydrochloride in the solvent (e.g., DCM or THF).

    • Add a tertiary base (TEA, DIPEA) or inorganic base (K₂CO₃).

    • Note: Expect precipitation of the scavenger salt (e.g., Et₃N·HCl).

C. Handling Logic Visualization

The following diagram illustrates the decision workflow for safe handling.

HandlingWorkflow Start Start: 3-(Pyrrolidin-1-yl) cyclobutanamine 2HCl CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidHandling Solid Handling: Use Fume Hood Avoid Dust Generation CheckState->SolidHandling Powder SolnHandling Solution Handling: Check Solvent Compatibility CheckState->SolnHandling Dissolved Weighing Weighing: Use Anti-static tools Close container immediately SolidHandling->Weighing Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Monitor Exotherm SolnHandling->Reaction Dissolution Dissolution: Add Solid to Solvent (Prevent splashing) Weighing->Dissolution Dissolution->Reaction

Figure 1: Operational workflow for handling amine dihydrochloride salts to minimize exposure and maintain compound integrity.

Emergency Response & Spill Management

Scenario: Powder Spill on Benchtop

  • Evacuate the immediate area of unnecessary personnel.

  • PPE Check: Ensure goggles and gloves are secure.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with water or a specific chemical absorbent pad.

  • Cleanup: Wipe up the wet material. Clean the surface with a dilute soap solution followed by water.

  • Disposal: Place waste in a solid hazardous waste container.

Scenario: Eye Exposure

  • Immediate Action: Flush eyes with tepid water at an eyewash station for 15 minutes .

  • Technique: Hold eyelids open to ensure irrigation of the entire eye surface.

  • Medical: Seek medical attention immediately. Bring the CAS number (1229625-04-0) to the physician.

Disposal Strategy

Do not pour down the drain. This compound contains nitrogenous heterocycles which are regulated.

  • Categorization: Classify as "Organic Solid Waste" (if powder) or "Basic Organic Liquid Waste" (if dissolved/neutralized).

  • Neutralization (Optional but Recommended): If disposing of large quantities in solution, treat with dilute NaOH to liberate the free base, then extract into organic waste. However, direct disposal of the salt into the solid waste stream is often safer and preferred in small-scale research.

  • Labeling: Clearly label the waste container with "this compound - Irritant."

References

  • Combi-Blocks . Product Information: 3-Pyrrolidin-1-yl-cyclobutylamine, dihydrochloride (Catalog No.[1][2][3][4][5] JT-2655). Retrieved from

  • PubChem . Compound Summary: Pyrrolidine (Parent Structure Safety Data). National Library of Medicine. Retrieved from [6]

  • ECHA (European Chemicals Agency) .[7] Guidance on the Application of the CLP Criteria. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.